MS4322
Description
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Properties
Molecular Formula |
C55H76N10O12S |
|---|---|
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C55H76N10O12S/c1-36(38-10-12-40(13-11-38)50-37(2)59-35-78-50)60-53(71)46-24-43(66)31-65(46)54(72)51(55(3,4)5)62-48(68)32-76-22-20-74-18-16-73-17-19-75-21-23-77-33-49(69)64-28-42(29-64)61-47-25-45(57-34-58-47)52(70)56-26-44(67)30-63-15-14-39-8-6-7-9-41(39)27-63/h6-13,25,34-36,42-44,46,51,66-67H,14-24,26-33H2,1-5H3,(H,56,70)(H,60,71)(H,62,68)(H,57,58,61)/t36-,43-,44+,46+,51+/m1/s1 |
InChI Key |
XUJMNOQMXWVXQE-FKZVQDAVSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NC[C@@H](CN6CCC7=CC=CC=C7C6)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCC(=O)N4CC(C4)NC5=NC=NC(=C5)C(=O)NCC(CN6CCC7=CC=CC=C7C6)O)O |
Origin of Product |
United States |
Foundational & Exploratory
MS4322: A First-in-Class PRMT5 PROTAC Degrader for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of MS4322, a pioneering Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme often overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] this compound represents a novel strategy to target PRMT5, moving beyond simple inhibition to achieve its complete removal from the cellular environment.
Introduction to PRMT5 and PROTAC Technology
1.1. PRMT5: A Key Epigenetic Regulator in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[4][5][6] In partnership with its binding partner MEP50, PRMT5 methylates substrates like histones H3R2, H3R8, and H4R3, as well as non-histone proteins such as p53, EGFR, and N-MYC.[1][5] Through these modifications, PRMT5 governs numerous cellular processes, including gene expression, mRNA splicing, cell cycle regulation, and DNA damage repair.[1][7] Its aberrant expression has been strongly linked to the progression of multiple cancers, including breast, lung, and hepatocellular cancers, and is often associated with poor prognosis.[1][2][3][8]
1.2. PROTAC Technology: A New Paradigm in Drug Discovery
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach to pharmacology.[9][10] Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the target protein entirely. They consist of two distinct ligands connected by a linker: one binds to the target protein (the Protein of Interest or POI), and the other recruits an E3 ubiquitin ligase.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's native waste disposal machinery, the 26S proteasome.[10][12][13]
This compound: Design and Mechanism of Action
This compound (also referred to as compound 15) was developed as a first-in-class PRMT5 degrader.[1][2][3] Its design links the known PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-AHPC-Me.[1][14] This chimeric structure allows this compound to simultaneously bind to PRMT5 and the VHL E3 ligase, forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][9]
The mechanism is catalytic, meaning a single molecule of this compound can induce the degradation of multiple PRMT5 protein molecules before being recycled.[10][13] This event-driven pharmacology allows for sustained target suppression at potentially lower drug concentrations compared to traditional inhibitors.[11]
Caption: Mechanism of this compound-induced PRMT5 degradation via the ubiquitin-proteasome system.
Quantitative Data Summary
The efficacy of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC₅₀ (Methyltransferase Inhibition) | Biochemical Assay | 18 nM | [15][16] |
| DC₅₀ (PRMT5 Degradation) | MCF-7 | 1.1 ± 0.6 μM | [1][14][15][16] |
| Dₘₐₓ (Max Degradation) | MCF-7 | 74 ± 10% |[1][5] |
Table 2: Cellular Effects of this compound in MCF-7 Cells
| Experiment | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| PRMT5 Degradation | 5 μM | 2-8 days | Time-dependent degradation, maximal at 6-8 days. | [1] |
| SDMA Inhibition | 0.1 - 3.0 μM | 6 days | Concentration-dependent decrease in global SDMA levels. | [1] |
| Mechanism Confirmation | 5 μM | 7 days | Degradation rescued by VHL ligand (VH-298), neddylation inhibitor (MLN4924), or proteasome inhibitor (MG-132). | [1] |
| Reversibility | 5 μM | 6 days, then washout | PRMT5 protein levels begin to recover within 12-24 hours post-washout. | [16] |
| Cell Proliferation | 0.1 - 10 μM | 6 days | Potent, concentration-dependent inhibition of cell proliferation. |[16] |
Table 3: Activity of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical Cancer | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |
| A549 | Lung Adenocarcinoma | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |
| A172 | Glioblastoma | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. | [16] |
| Jurkat | T-cell Leukemia | 5 μM | 6 days | Reduced PRMT5 protein level and inhibited growth. |[16] |
Table 4: In Vivo Mouse Pharmacokinetics (PK)
| Administration | Dose | Peak Plasma Concentration (Cₘₐₓ) | Time to Peak (Tₘₐₓ) | Plasma Concentration at 12h | Reference |
|---|
| Intraperitoneal (IP), single dose | 150 mg/kg | 14 ± 2 μM | 2 hours | >100 nM |[5][16][17] |
PRMT5 Signaling and Impact of Degradation
PRMT5 is a central node in several signaling pathways crucial for cancer cell survival and proliferation. By degrading PRMT5, this compound effectively shuts down these oncogenic signals. Key affected pathways include growth factor signaling (EGFR, FGFR3), the PI3K/AKT/mTOR pathway, and WNT/β-catenin signaling.[7][18][19][20]
Caption: Key signaling pathways regulated by PRMT5 that are inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the characterization of this compound.[1]
5.1. Cell Culture and Reagents
-
Cell Lines: MCF-7, HeLa, A549, A172, and Jurkat cells are maintained in their respective recommended media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compounds: this compound, control compounds, and inhibitors (EPZ015666, VH-298, MLN4924, MG-132) are dissolved in DMSO to create stock solutions and diluted in culture media for experiments. The final DMSO concentration should be kept below 0.1%.
5.2. Western Blotting for PRMT5 Degradation
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or controls for the specified duration (e.g., 6 days).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to a loading control like GAPDH.
5.3. Cell Viability Assay
-
Seeding: Plate cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound or a control compound.
-
Incubation: Incubate the plates for the desired period (e.g., 6 days).
-
Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate GI₅₀ values.
5.4. PRMT5 Biochemical Inhibition Assay
-
Principle: A radioactive or fluorescence-based assay can be used to measure the transfer of a methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate.[1] AlphaLISA technology is a non-radioactive alternative.[21][22]
-
Procedure (AlphaLISA):
-
Incubate recombinant PRMT5/MEP50 enzyme with the biotinylated H4 peptide substrate and SAM in assay buffer.
-
Add varying concentrations of this compound or a control inhibitor (EPZ015666).
-
After incubation, add acceptor beads conjugated to an antibody specific for the methylated substrate, followed by streptavidin-coated donor beads.
-
Read the plate on an AlphaScreen-capable reader. The signal is proportional to the extent of methylation.
-
Calculate IC₅₀ values from the resulting dose-response curves.
-
5.5. Mouse Pharmacokinetic (PK) Study
-
Animals: Use male Swiss albino or similar mouse strain.
-
Dosing: Administer a single dose of this compound (e.g., 150 mg/kg) via intraperitoneal (IP) injection, formulated in a suitable vehicle.[16][17]
-
Sample Collection: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Analysis: Extract this compound from the plasma samples and quantify its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration-time curve and determine key PK parameters like Cₘₐₓ, Tₘₐₓ, and AUC (area under the curve).
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 7. PRMT5 function and targeting in cancer [cell-stress.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. portlandpress.com [portlandpress.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
MS4322: A Technical Guide to its Structure, Synthesis, and Mechanism of Action as a First-in-Class PRMT5 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS4322, also known as YS43-22, has emerged as a pioneering molecule in the field of targeted protein degradation. It is a first-in-class, potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] The aberrant expression of PRMT5 is implicated in the progression of numerous cancers, making it a compelling therapeutic target.[1][2] This document provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers in oncology and drug development.
Structure and Composition
This compound is a heterobifunctional molecule meticulously designed to simultaneously engage PRMT5 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery. Its structure consists of three key components:
-
A PRMT5 Ligand: This moiety is derived from the known PRMT5 inhibitor, EPZ015666.[3]
-
An E3 Ligase Ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]
-
A Linker: A flexible linker connects the PRMT5 and VHL ligands, optimizing the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase.
The chemical formula for an isomer of this compound is C₅₅H₇₆N₁₀O₁₂S.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of the PRMT5 inhibitor, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is reported in the Journal of Medicinal Chemistry.[1][2]
Note: The following is a generalized representation of the synthetic strategy. For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, readers are directed to the supporting information of the primary publication (DOI: 10.1021/acs.jmedchem.0c01111).[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (isomer) | C55H76N10O12S | CID 162641044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Role of Protein Arginine Methyltransferase 5 (PRMT5)
An In-depth Technical Guide on the Role of PRMT5 in Cancer Progression
Protein Arginine Methyltransferase 5 (PRMT5) is a pivotal enzyme in cellular regulation and a member of the protein arginine methyltransferase (PRMT) family.[1][2] PRMTs are classified into three types based on the methylation they catalyze.[3] PRMT5 is the primary Type II enzyme, responsible for catalyzing the formation of monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) on arginine residues of both histone and non-histone proteins.[1][4] This post-translational modification is critical for a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, DNA damage repair, and cell cycle control.[5][6][7]
PRMT5 functions within a hetero-octameric complex, typically with the methylosome protein 50 (MEP50), also known as WDR77, which enhances its enzymatic activity.[1][6] Given its fundamental role in cellular homeostasis, the dysregulation of PRMT5 expression and activity has been increasingly implicated in the tumorigenesis and progression of numerous cancers, making it a significant focus of oncological research and a promising therapeutic target.[3][8][9]
Dysregulation and Oncogenic Function of PRMT5 in Cancer
Overexpression of PRMT5 is a common feature across a wide spectrum of hematological and solid malignancies and often correlates with advanced disease stage and poor patient prognosis.[5][10][11][12] This upregulation drives cancer cell growth and survival through several key mechanisms.[3] The oncogenic properties of PRMT5 are mediated by its ability to methylate both histone and non-histone proteins, leading to profound changes in gene expression and cellular signaling that reprogram normal cells toward a malignant and metastatic phenotype.[3]
Table 1: PRMT5 Overexpression and Prognosis in Various Cancers
| Cancer Type | Key Findings | Prognostic Significance | Citations |
| High-Grade Serous Ovarian Cancer | Among the highest PRMT5 mRNA expression of all cancer types. Protein levels are higher in tumors than normal tissue and increase in the platinum-resistant state. | High expression is associated with significantly shorter progression-free survival. | [10] |
| Bladder Cancer | PRMT5 mRNA and protein levels are significantly upregulated in bladder urothelial carcinoma (BUC) tissues compared to adjacent non-tumor tissues. | Elevated PRMT5 is an independent adverse prognostic factor for overall and disease-free survival. | [11] |
| Colon Cancer | PRMT5 is significantly overexpressed in tumor tissues compared to adjacent normal tissue. | High expression is associated with a lower 5-year disease-free survival rate in patients receiving chemotherapy. | [13] |
| Breast Cancer | Overexpressed in breast cancer; regulates key pathways including cell cycle, EMT, and DNA damage repair. | High expression often correlates with poor patient prognosis. | [5][6] |
| Lung Cancer | Overexpressed in lung cancer tissues and cell lines; promotes growth and metastasis. | Overexpression indicates a poor clinical outcome and is related to clinical stage and lymphatic metastasis. | [2][5] |
| Lymphoma | Upregulated in various lymphoma types, including B and T cell lymphomas. Required for lymphomagenesis driven by multiple oncogenes. | Associated with increased expression of pro-survival proteins. | [3][14] |
| Glioblastoma | PRMT5 is overexpressed. | Correlates with poor patient prognosis. | [5] |
| Hepatocellular Carcinoma | High PRMT5 expression is observed. | Patients with high PRMT5 expression have a worse prognosis (lower 5-year overall survival rates). | [12] |
Core Mechanisms of PRMT5 in Cancer Progression
PRMT5 exerts its oncogenic functions through two primary mechanisms: epigenetic regulation via histone methylation and post-translational modification of non-histone proteins.
Epigenetic Regulation: Silencing of Tumor Suppressors
As an epigenetic writer, PRMT5 catalyzes the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s).[5] These modifications are generally associated with transcriptional repression.[14] PRMT5 is recruited to the promoter regions of specific tumor suppressor genes, where it deposits these repressive marks, leading to chromatin compaction and gene silencing.[3]
Key tumor suppressor pathways silenced by PRMT5 include:
-
The Retinoblastoma (RB) Pathway : PRMT5 represses the transcription of the RB family of tumor suppressors (RB1, RBL1/p107, RBL2/p130) by methylating H3R8 and H4R3 in their promoter regions.[3] This repression disrupts cell cycle control and promotes unchecked proliferation.
-
Tumor Suppressor Genes : Other tumor suppressors such as ST7 (Suppressor of Tumorigenicity 7) and PTPROt are also silenced by PRMT5-mediated histone methylation.[3]
Post-Translational Modification of Non-Histone Proteins
PRMT5 methylates a vast array of non-histone proteins, altering their stability, localization, and interaction with other proteins. This regulation impacts critical cellular machinery.
-
RNA Splicing : PRMT5 methylates components of the spliceosome, such as SmD1 and SmD3.[7] Its inhibition leads to global alternative splicing changes and aberrant splicing of key factors, including those involved in DNA repair like TIP60 and FANCA.[15][16] This function is particularly critical in cancers with spliceosome mutations.[17]
-
Transcription Factors : PRMT5 modifies key transcription factors to promote oncogenesis.
-
E2F-1 : While PRMT1 methylation of E2F-1 promotes apoptosis, PRMT5-mediated methylation has the opposite effect, promoting cell growth and inhibiting apoptosis.[3][18]
-
p53 : PRMT5 can methylate p53 within its oligomerization domain, decreasing its ability to induce the expression of pro-apoptotic target genes like PUMA.[14][19]
-
NF-κB : Methylation of the p65 subunit of NF-κB by PRMT5 can drive tumorigenesis.[1][3]
-
-
Signal Transduction Proteins : PRMT5 directly methylates proteins in key signaling pathways to enhance pro-survival signals.[3]
Table 2: Key Non-Histone Substrates of PRMT5 in Cancer Progression
| Substrate | Biological Function Regulated by Methylation | Cancer Context | Citations |
| AKT1 | Promotes translocation to the plasma membrane, subsequent phosphorylation (activation), and metastasis. | Neuroblastoma, Lung Cancer | [20][21][22] |
| p53 | Decreases oligomerization and alters target gene specificity, reducing apoptosis. | General Cancer, Lymphoma | [14][18][19] |
| E2F-1 | Decreases protein half-life, inhibits apoptosis, and promotes cell growth. | Colon Cancer, General Cancer | [1][3][18] |
| EGFR | Can dampen ERK activation in some contexts but promote EMT via the EGFR/AKT/β-catenin pathway in others. | Breast Cancer, Pancreatic Cancer | [5][19] |
| PDGFRα | Conceals the docking site for Cbl E3 ligase, increasing its stability and activating AKT/ERK signaling. | Oligodendrocyte Progenitor Cells | [19] |
| SREBP1 | Prevents phosphorylation and ubiquitination, stabilizing the protein and increasing lipogenesis. | Hepatocellular Carcinoma (HCC) | [19][23] |
| KLF4/KLF5 | Blocks ubiquitination and degradation, stabilizing the protein and promoting oncogenic signaling. | Breast Cancer | [6][19][23] |
| Spliceosome Proteins (e.g., SmD1/D3) | Regulates the assembly of the pre-mRNA splicing machinery. | General Cancer | [7] |
| RUVBL1 | Promotes homologous recombination (HR) repair of DNA double-strand breaks. | General Cancer | [24][25] |
| FEN1 | Regulates DNA repair and genome stability. | General Cancer | [3][24] |
PRMT5 in Key Cancer Signaling Pathways
PRMT5 is deeply integrated into major signaling networks that are frequently hyperactivated in cancer.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metastasis. PRMT5 is a critical activator of this pathway. Recent studies have shown that PRMT5 directly methylates AKT1 at arginine 15.[20][21] This methylation is a prerequisite for AKT1's translocation to the plasma membrane, where it can be phosphorylated and fully activated by its upstream kinases PDK1 and mTORC2.[20][22] By activating AKT, PRMT5 promotes the expression of epithelial-mesenchymal transition (EMT) transcription factors like ZEB1, SNAIL, and TWIST1, thereby driving metastasis.[20][22] Inhibition of PRMT5 abolishes AKT activation and significantly attenuates tumor growth and metastasis.[20]
ERK1/2 Pathway
PRMT5 also modulates the ERK1/2 pathway, another critical axis for cell proliferation. It can regulate upstream receptor tyrosine kinases (RTKs) like FGFR3. In lung cancer, PRMT5 represses miR-99 family microRNAs, leading to increased FGFR3 expression, which in turn activates both ERK and AKT signaling to promote cell growth and metastasis.[2][5][26] However, the role of PRMT5 in regulating EGFR, another major RTK, appears to be context-dependent. In some breast cancer models, PRMT5-mediated methylation of EGFR dampens ERK activation, while in pancreatic cancer, PRMT5 activity promotes EGFR phosphorylation and downstream signaling.[5]
PRMT5 in DNA Damage Response and Genome Stability
A crucial role for PRMT5 in cancer progression is its regulation of the DNA Damage Response (DDR).[24] Cancer cells are often under high replicative stress and rely on robust DDR pathways for survival. PRMT5 inhibition has been shown to downregulate the expression of multiple key DDR genes, including BRCA1, BRCA2, RAD51, and ATM.[15]
Mechanistically, this occurs through two main avenues:
-
Transcriptional Control : PRMT5 and its mark, H4R3me2s, are found on the promoter regions of DDR genes, and its inhibition reduces their expression.[15]
-
Alternative Splicing : PRMT5 inhibition causes aberrant splicing of DDR pathway genes, impairing the function of the resulting proteins.[15][16]
By crippling the DDR machinery, particularly the Homologous Recombination (HR) repair pathway, PRMT5 inhibitors can induce synthetic lethality in combination with DNA-damaging agents or PARP inhibitors.[15][27] This synergy has been observed even in tumors that have developed resistance to PARP inhibitors.[27]
PRMT5 as a Therapeutic Target in Oncology
The widespread overexpression of PRMT5 in cancers and its critical role in sustaining multiple oncogenic pathways have made it an attractive therapeutic target.[8] A number of small molecule inhibitors targeting PRMT5 have been developed and are currently in clinical trials.[8][17]
Table 3: Select PRMT5 Inhibitors in Clinical Development
| Inhibitor | Mechanism | Cancers Investigated | Clinical Trial Findings (as of recent reports) | Citations |
| GSK3326595 | SAM-cooperative inhibitor | Advanced Solid Tumors, Non-Hodgkin Lymphoma, Acute Myeloid Leukemia (AML) | Showed manageable side effects. Development has been discontinued. | [1][8][17] |
| JNJ-64619178 (PRT-811) | Potent and selective oral inhibitor | B-cell NHL, Solid Tumors, Glioblastoma | Partial response seen in adenoid cystic carcinoma. Durable complete response reported in an IDH1-mutated glioblastoma patient. | [1][9][17] |
| PRT543 | Potent and selective inhibitor | Advanced Solid Tumors, Myelofibrosis | Four cases of stable disease reported in adenoid cystic carcinoma. | [1][17] |
| MRTX1719 | PRMT5-MTA cooperative inhibitor | Solid tumors with MTAP deletion | Currently in Phase 1/2 clinical trials. Exploits synthetic lethality in MTAP-deleted cancers. | [8][28] |
| SCR-6920 | SAM-cooperative inhibitor | Advanced Solid Tumors, Non-Hodgkin Lymphoma (NHL) | Completed Phase I studies and has progressed to Phase II. | [8] |
A particularly promising strategy involves targeting PRMT5 in cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, which occurs in ~15% of human cancers, leads to the accumulation of the metabolite MTA, a weak endogenous PRMT5 inhibitor.[8] This accumulation sensitizes cancer cells to potent, MTA-cooperative PRMT5 inhibitors, creating a synthetic lethal interaction that spares normal, MTAP-proficient cells.[8]
Experimental Protocols for PRMT5 Research
Studying the function of PRMT5 requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Western Blot Analysis for Protein Expression
This protocol is used to detect the levels of PRMT5, its methylation marks (e.g., sDMA), or downstream signaling proteins after PRMT5 inhibition or knockdown.
-
Cell Lysis : Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[29]
-
Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.[29]
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[29]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[29]
-
Antibody Incubation : Incubate the membrane with a primary antibody (e.g., anti-PRMT5, anti-H4R3me2s, anti-phospho-AKT) overnight at 4°C.[29] Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection : Visualize protein bands using a chemiluminescent substrate and an imaging system.[29]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if PRMT5 directly binds to the promoter regions of specific target genes.
References
- 1. scispace.com [scispace.com]
- 2. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]
- 7. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. High PRMT5 levels, maintained by KEAP1 inhibition, drive chemoresistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinicopathological and Prognostic Significance of PRMT5 in Cancers: A System Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. PRMT5 is required for lymphomagenesis triggered by multiple oncogenic drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. PRMT5 Regulates DNA Repair by Controlling the Alternative Splicing of Histone-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. PRMT5 function and targeting in cancer [cell-stress.com]
- 20. PRMT5 activates AKT via methylation to promote tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. PRMT5 activates AKT via methylation to promote tumor metastasis [ideas.repec.org]
- 23. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Protein Arginine Methyltransferases in DNA Damage Response [mdpi.com]
- 25. claredavieslab.org [claredavieslab.org]
- 26. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
- 29. benchchem.com [benchchem.com]
The Advent of Targeted Protein Degradation: A Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional inhibition to a novel strategy of targeted protein degradation. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of PROTAC technology, detailing its mechanism of action, key experimental methodologies for its validation, and a summary of quantitative data for prominent PROTAC molecules.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Their mechanism of action is a catalytic cycle that leverages the cell's ubiquitin-proteasome system (UPS).[2]
The process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[2] This induced proximity is the cornerstone of PROTAC technology.
-
Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation : The polyubiquitinated POI is now recognized by the 26S proteasome, the cell's protein degradation machinery, which subsequently unfolds and degrades the target protein into smaller peptides.[3]
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[2]
Quantitative Assessment of PROTAC Efficacy
The potency and efficacy of PROTACs are characterized by several key quantitative parameters. These metrics are crucial for the evaluation and optimization of PROTAC candidates during drug development.
| Parameter | Description |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. |
| Kd (Binary) | The dissociation constant for the binding of the PROTAC to either the protein of interest (POI) or the E3 ligase alone. |
| Kd (Ternary) | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. |
| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. It is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the binding of the other protein. |
Table 1: Key Quantitative Parameters for PROTAC Characterization.
Below is a summary of publicly available quantitative data for well-characterized PROTAC molecules.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Binary Kd (PROTAC-Target, nM) | Binary Kd (PROTAC-E3, nM) | Ternary Kd (nM) | Cooperativity (α) |
| ARV-110 | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 | >90 | - | - | - | - |
| ARV-471 | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF7 | ~2 | >90 | - | - | - | - |
| MZ1 | BRD4 | VHL | H661 | 8 | >90 | 15 (BRD4BD2) | 66 (VCB) | 3.7 (BRD4BD2::MZ1::VCB) | >1 |
| MZ1 | BRD4 | VHL | H838 | 23 | - | 15 (BRD4BD2) | 66 (VCB) | 3.7 (BRD4BD2::MZ1::VCB) | >1 |
Key Experimental Protocols for PROTAC Validation
A robust validation of a PROTAC's activity involves a series of well-defined experiments to confirm target engagement, ubiquitination, and degradation.
Ternary Complex Formation Assays
The formation of the ternary complex is the initial and critical step in the PROTAC mechanism. Several biophysical techniques can be employed to characterize this interaction.
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the formation and dissociation of the ternary complex.[9][10]
-
Methodology:
-
Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Inject a series of concentrations of the PROTAC alone to determine the binary binding kinetics with the E3 ligase.
-
In a separate experiment, inject a mixture of a constant, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
The difference in the binding response between the binary and ternary experiments allows for the calculation of the ternary complex binding kinetics and affinity.[2]
-
Cooperativity can be determined by comparing the binary and ternary dissociation constants.[2]
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a controlled, cell-free environment.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, the target protein (POI), ATP, and biotinylated ubiquitin.[11]
-
PROTAC Addition: Add the PROTAC molecule at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody specific to the POI to detect both the unmodified and higher molecular weight polyubiquitinated forms of the protein. Alternatively, use streptavidin-HRP to detect biotinylated ubiquitin.[11]
-
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard and widely used method to quantify the reduction in the levels of the target protein within cells following PROTAC treatment.[3]
-
Methodology:
-
Cell Culture and Treatment: Plate the desired cell line and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated from the dose-response curve.[3]
-
PROTACs in Signaling Pathways: The Case of IRAK4 Degradation
PROTACs offer a powerful approach to dissect and therapeutically target signaling pathways by eliminating key protein nodes. A notable example is the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in inflammatory signaling.[12]
Upon activation of Toll-like receptors (TLRs) or the IL-1 receptor, a signaling cascade is initiated, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. IRAK4 plays a central role in this pathway by phosphorylating IRAK1.[13] PROTACs have been developed to target IRAK4 for degradation, thereby blocking the entire downstream signaling cascade.[14]
Conclusion and Future Perspectives
PROTAC technology represents a transformative approach in drug discovery, offering the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance. The ability to catalytically induce the degradation of specific proteins opens up new avenues for therapeutic intervention across a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. As our understanding of the intricacies of ternary complex formation, E3 ligase biology, and the cellular consequences of protein degradation deepens, the design and application of PROTACs will undoubtedly become more sophisticated and effective. The continued development of robust and high-throughput experimental methodologies will be crucial in accelerating the translation of this promising technology from the laboratory to the clinic.
References
- 1. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. opnme.com [opnme.com]
- 5. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 9. aragen.com [aragen.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MS4322: A PROTAC Approach to PRMT5 Degradation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5). Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound functions by inducing the proximity of PRMT5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][2] This technical guide provides a comprehensive overview of the recruitment and specificity of the E3 ligase by this compound, detailed experimental protocols for its characterization, and quantitative data regarding its efficacy.
Core Mechanism: E3 Ligase Recruitment and Specificity
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to PRMT5, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] The specificity of this compound-mediated degradation is multifactorial, relying on the selective binding of its ligands to PRMT5 and the VHL E3 ligase, as well as the formation of a productive ternary complex (PRMT5-MS4322-VHL).
The VHL E3 ligase is part of the Cullin-RING E3 ubiquitin ligase family, which plays a crucial role in cellular oxygen sensing by targeting the hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions.[3][4] PROTACs like this compound hijack this natural cellular process to target neo-substrates, such as PRMT5, for degradation.[5]
The formation of a stable and conformationally competent ternary complex is critical for efficient ubiquitination. The linker composition and length are crucial for optimizing the protein-protein interactions within this complex.[6][7] The efficiency of degradation is not solely dependent on the binary binding affinities of the PROTAC to its target and the E3 ligase, but also on the cooperativity of the ternary complex formation.[8][9]
Signaling Pathway of this compound-Mediated PRMT5 Degradation
Caption: this compound-mediated PRMT5 degradation pathway.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | - | 18 nM | Half-maximal inhibitory concentration for PRMT5 methyltransferase activity. | [1][10] |
| DC50 | MCF-7 | 1.1 µM | Half-maximal degradation concentration of PRMT5. | [1][10] |
| Dmax | MCF-7 | 74% | Maximum degradation of PRMT5. | [1] |
Table 2: Representative Ternary Complex Formation Parameters for a VHL-recruiting PROTAC
While specific binding affinities for the this compound-induced ternary complex are not publicly available, this table illustrates the key parameters measured for PROTACs to assess ternary complex formation and stability.
| Parameter | Description | Representative Value |
| Kd (PROTAC to Target) | Binding affinity of the PROTAC to the target protein. | Low nM to µM |
| Kd (PROTAC to E3 Ligase) | Binding affinity of the PROTAC to the E3 ligase. | Low nM to µM |
| KLPT | Binding affinity of the ternary complex. | pM to nM |
| α (Cooperativity) | A measure of the favorable or unfavorable interactions upon ternary complex formation. (α > 1 indicates positive cooperativity). | > 1 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot Analysis of PRMT5 Degradation
This protocol is used to quantify the reduction in PRMT5 protein levels following treatment with this compound.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 4. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
PRMT5 Overexpression: A Critical Oncogenic Driver in a Spectrum of Human Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in oncology, with its dysregulation and overexpression being increasingly recognized as a key driver in the initiation and progression of numerous human malignancies. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby modulating a wide array of cellular processes including gene transcription, RNA splicing, signal transduction, and the DNA damage response. Its overexpression is frequently correlated with aggressive tumor phenotypes and poor patient prognosis, establishing it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the cancers in which PRMT5 is overexpressed, supported by quantitative data, detailed experimental methodologies for its detection, and an exploration of the key signaling pathways it modulates.
Cancers with Elevated PRMT5 Expression
PRMT5 is aberrantly overexpressed in a wide variety of solid and hematological malignancies. This overexpression is often associated with advanced disease stages and unfavorable clinical outcomes. The following tables summarize the quantitative data on PRMT5 overexpression across different cancer types.
Table 1: PRMT5 Overexpression in Solid Tumors
| Cancer Type | Overexpression Frequency/Level | Correlation with Clinicopathological Features | Reference(s) |
| Glioblastoma (GBM) | Highly expressed in high-grade (III and IV) astrocytomas compared to low-grade gliomas and normal brain tissue. | Correlates with higher tumor grade and inversely correlates with patient survival. | [1][2] |
| Lung Cancer | 6.13-fold higher mRNA expression in NSCLC samples compared to matched non-neoplastic tissue. High cytoplasmic PRMT5 in 20.5% of NSCLC. | Associated with higher grade in both NSCLC and pulmonary neuroendocrine tumors. Overexpression is linked to poor prognosis. | [3] |
| Melanoma | Significantly upregulated in melanocytic nevi, malignant melanomas, and metastatic melanomas compared to normal epidermis. | Nuclear PRMT5 is significantly decreased in metastatic melanomas compared to primary cutaneous melanomas. | [4][5][6] |
| Bladder Cancer | Significantly upregulated in bladder cancer tissues and cell lines compared to adjacent normal tissues and normal bladder epithelial cells. | High PRMT5 expression is associated with poor overall and progression-free survival. | [7][8][9][10] |
| Ovarian Cancer | Overexpressed in 83.1% (98/118) of epithelial ovarian cancer (EOC) cases. | Significantly associated with poor differentiation, advanced tumor stage, and lymph node invasion. | |
| Breast Cancer | Upregulated in breast cancer tissues compared to normal tissues. | High expression is associated with decreased relapse-free survival. | [11] |
| Colorectal Cancer | Frequently overexpressed. | Associated with poor prognosis. | |
| Gastric Cancer | Upregulated in a large cohort of human gastric tumors. | Contributes to the silencing of tumor suppressor genes. | [12] |
| Pancreatic Cancer | Elevated expression in pancreatic cancer tissues compared to para-carcinoma tissues. | Higher expression correlates with lower overall survival. | [5] |
| Prostate Cancer | Overexpressed. | Regulates androgen receptor transcription. | [13] |
Table 2: PRMT5 Overexpression in Hematological Malignancies
| Cancer Type | Overexpression Frequency/Level | Correlation with Clinicopathological Features | Reference(s) |
| Multiple Myeloma (MM) | Significantly upregulated in patient MM cells compared to plasma cells from healthy donors. | Higher expression is associated with shorter overall and progression-free survival. | [12][14][15][16] |
| Lymphoma (Diffuse Large B-cell Lymphoma - DLBCL & Mantle Cell Lymphoma - MCL) | Elevated expression in DLBCL and MCL patient samples. | Upregulated by B cell receptor (BCR) signaling. | [12][17] |
| Leukemia (AML, ALL, CML) | Expressed at various levels in Acute Myeloid Leukemia (AML) cell lines. Highly expressed in CD34+ cells from Chronic Myelogenous Leukemia (CML) patients. | In Pediatric Acute Lymphoblastic Leukemia (ALL), expression is found at initial diagnosis. | [12] |
Key Signaling Pathways Modulated by PRMT5 in Cancer
PRMT5 exerts its oncogenic functions by modulating critical signaling pathways that control cell proliferation, survival, and differentiation. The ERK1/2 and PI3K/AKT pathways are two major cascades frequently hyperactivated in cancer and are significantly influenced by PRMT5 activity.
PRMT5 and the ERK1/2 & PI3K/AKT Signaling Axis
PRMT5 can regulate the ERK1/2 and PI3K/AKT pathways at multiple levels. It can methylate key components of these pathways, influencing their stability and activity. For instance, PRMT5 has been shown to methylate RAF proteins, thereby limiting downstream ERK1/2 signaling. Conversely, PRMT5 can also promote the expression of upstream activators like Fibroblast Growth Factor Receptor 3 (FGFR3), leading to the activation of both ERK and AKT. Furthermore, a positive feedback loop has been identified in lymphoma where PI3K/AKT signaling upregulates PRMT5, which in turn further activates the PI3K/AKT pathway.
Experimental Protocols for Detecting PRMT5 Overexpression
The assessment of PRMT5 expression levels in clinical samples and cell lines is crucial for both research and diagnostic purposes. Immunohistochemistry, Western Blotting, and qRT-PCR are standard techniques employed for this purpose.
Immunohistochemistry (IHC)
IHC is used to visualize the distribution and localization of PRMT5 protein in tissue sections.
Protocol for PRMT5 IHC in Glioblastoma Paraffin-Embedded Tissue:
-
Deparaffinization and Rehydration:
-
Deparaffinize 4μm thick sections using xylene or a xylene substitute.
-
Rehydrate through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against PRMT5 (e.g., rabbit monoclonal) at an optimized dilution (e.g., 1:125) overnight at 4°C in a humidified chamber.[1]
-
-
Detection System:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Alternatively, use a polymer-based detection system for enhanced sensitivity.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine) or Fast Red.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate the staining intensity and percentage of positive cells under a light microscope.
-
Western Blotting
Western blotting is used to quantify the amount of PRMT5 protein in cell lysates or tissue homogenates.
Protocol for PRMT5 Western Blot in Lung Cancer Cell Lines:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.[18]
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[19]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Detect the protein signals using a chemiluminescent substrate and an imaging system.[13]
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression level of PRMT5.
Protocol for PRMT5 qRT-PCR in Bladder Cancer Tissues:
-
RNA Extraction:
-
Reverse Transcription:
-
qPCR:
-
Perform real-time PCR using a qPCR system with a SYBR Green or TaqMan-based assay.
-
Use PRMT5-specific primers and primers for a reference gene (e.g., GAPDH, ACTB) for normalization.
-
A typical reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.
-
Cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of PRMT5 mRNA using the ΔΔCt method.
-
Experimental and Analytical Workflow
The investigation of PRMT5 overexpression in cancer typically follows a structured workflow, from sample acquisition to data interpretation.
Conclusion
The overexpression of PRMT5 is a common and significant event in a broad range of human cancers, often heralding a more aggressive disease course and poorer patient outcomes. Its central role in regulating key oncogenic signaling pathways, such as the ERK1/2 and PI3K/AKT cascades, underscores its importance as a high-value therapeutic target. The methodologies detailed in this guide provide a robust framework for the continued investigation of PRMT5's role in tumorigenesis and for the preclinical and clinical evaluation of novel PRMT5 inhibitors. A deeper understanding of the contexts in which PRMT5 is overexpressed and the molecular consequences of its activity will be instrumental in developing targeted and effective anti-cancer therapies.
References
- 1. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Is Upregulated in Malignant and Metastatic Melanoma and Regulates Expression of MITF and p27Kip1 | PLOS One [journals.plos.org]
- 5. PRMT5 Is Upregulated in Malignant and Metastatic Melanoma and Regulates Expression of MITF and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 is upregulated in malignant and metastatic melanoma and regulates expression of MITF and p27(Kip1.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of PRMT5 in bladder cancer: a comprehensive study - Ma - Translational Cancer Research [tcr.amegroups.org]
- 8. Role of PRMT5 in bladder cancer: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High PRMT5 expression is associated with poor overall survival and tumor progression in bladder cancer | Aging [aging-us.com]
- 10. Protein arginine methyltransferase 5 promotes bladder cancer growth through inhibiting NF-kB dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protein arginine methyltransferase 5 has prognostic relevance and is a druggable target in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PRMT5 is upregulated by B cell receptor signaling and forms a positive feedback loop with PI3K/AKT in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
The Architect of Degradation: A Technical Guide to the VHL E3 Ligase in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy lies the Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. PROTACs consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Among the handful of E3 ligases successfully exploited for this purpose, the von Hippel-Lindau (VHL) E3 ligase has proven to be a robust and versatile partner in the development of potent and selective protein degraders.[2][3]
This in-depth technical guide explores the critical function of the VHL E3 ligase in the context of PROTACs. We will delve into the molecular mechanisms of VHL-mediated ubiquitination and subsequent proteasomal degradation, provide a comprehensive overview of the key experimental protocols used to characterize VHL-based PROTACs, and present quantitative data to enable a comparative analysis of their performance.
The VHL E3 Ligase Complex: A Key Player in Cellular Homeostasis
The VHL protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2VHL).[4][5] This multi-subunit complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[5][6][7] The full CRL2VHL complex consists of VHL, Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RING-box protein 1 (Rbx1).[5][8] VHL's widespread expression across various tissues makes it a highly attractive E3 ligase for PROTAC development.[3]
Mechanism of Action: Hijacking VHL for Targeted Protein Degradation
VHL-recruiting PROTACs operate by inducing the formation of a ternary complex between the VHL E3 ligase and a neo-substrate, the protein of interest.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme, recruited by the Rbx1 subunit, to accessible lysine (B10760008) residues on the surface of the POI.[9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[10]
The formation and stability of this ternary complex are critical determinants of a PROTAC's degradation efficiency.[11][12] The cooperativity of binding, where the affinity of one protein for the PROTAC is altered by the presence of the other, can significantly impact the potency of the degrader.[3][13]
Signaling Pathway of VHL-Mediated PROTAC Action
References
- 1. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. lifesensors.com [lifesensors.com]
- 6. aragen.com [aragen.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 13. biorxiv.org [biorxiv.org]
The Critical Crossroads: A Technical Guide to the Cellular Consequences of PRMT5 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal enzyme in cellular homeostasis and a compelling target in oncology and other therapeutic areas. Its catalytic activity—the symmetric dimethylation of arginine residues on both histone and non-histone proteins—governs a multitude of fundamental cellular processes. Consequently, the degradation of PRMT5, whether through targeted therapeutic intervention or experimental manipulation, triggers a cascade of effects across interconnected pathways. This in-depth technical guide elucidates the core cellular pathways profoundly impacted by the loss of PRMT5 function. We will explore the mechanistic underpinnings of these effects, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the affected signaling networks to offer a comprehensive resource for researchers and drug developers in this dynamic field.
Introduction to PRMT5
PRMT5 is the primary enzyme responsible for symmetric arginine dimethylation (sDMA), a post-translational modification crucial for regulating protein function and cellular signaling.[1] It operates within a complex with other proteins, such as MEP50 (WDR77), which is essential for its stability and catalytic activity.[2] The substrates of PRMT5 are diverse, implicating it in a wide array of cellular functions including RNA processing, DNA damage repair, cell cycle progression, and signal transduction.[2][3] Given its heightened expression in numerous cancers and its association with poor prognosis, PRMT5 has become a focal point for the development of targeted inhibitors and degraders.[4][5] Understanding the downstream consequences of PRMT5 degradation is therefore paramount for advancing these therapeutic strategies.
Core Cellular Pathways Disrupted by PRMT5 Degradation
The depletion of PRMT5 sets off a domino effect, significantly altering the cellular landscape. The most critically affected pathways are RNA splicing, DNA damage response, cell cycle regulation, and key signal transduction cascades.
RNA Splicing: A Central Hub of PRMT5 Function
PRMT5 is a master regulator of pre-mRNA splicing.[6] Its degradation leads to widespread splicing dysregulation, characterized by an increase in intron retention and exon skipping events.[7][8]
Mechanism of Action: The primary mechanism involves the PRMT5-mediated symmetric dimethylation of Sm proteins (SmB, SmD1, and SmD3), which are core components of the spliceosome.[7] This methylation is a prerequisite for the assembly of small nuclear ribonucleoproteins (snRNPs), the fundamental building blocks of the spliceosome.[6][7] The loss of PRMT5 activity impairs snRNP biogenesis, leading to a global disruption of splicing fidelity.[7] This can result in the production of non-functional or aberrant proteins, or the degradation of mis-spliced mRNA transcripts through nonsense-mediated decay.[9]
Experimental Workflow for Splicing Analysis:
DNA Damage Response (DDR): Compromising Genomic Integrity
PRMT5 is a critical player in maintaining genomic stability through its role in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks (DSBs).[3][10]
Mechanism of Action: PRMT5 degradation significantly impairs the homologous recombination (HR) repair pathway.[11][12] This occurs through two primary mechanisms:
-
Transcriptional Regulation of DDR Genes: PRMT5 deposits the H4R3me2s mark on the promoters of key HR genes, including BRCA1, BRCA2, RAD51, and ATM, which is necessary for their expression.[10][13] Degradation of PRMT5 leads to reduced expression of these crucial repair factors.[10]
-
Alternative Splicing of DDR Factors: PRMT5 depletion can induce aberrant splicing of essential DDR proteins. A notable example is TIP60/KAT5, a histone acetyltransferase. Mis-splicing of TIP60 impairs its enzymatic activity, which is required for the proper signaling cascade at DSB sites, ultimately hindering HR.[7][12]
The compromised HR pathway upon PRMT5 degradation creates a synthetic lethal vulnerability, sensitizing cancer cells to PARP inhibitors and DNA-damaging chemotherapies.[10][13]
Cell Cycle Regulation: A Halt at the G1/S Checkpoint
PRMT5 is indispensable for cell cycle progression, and its degradation leads to a robust cell cycle arrest, primarily at the G1/S transition.[14][15][16]
Mechanism of Action: The loss of PRMT5 affects the expression and activity of key cell cycle regulators. PRMT5 depletion has been shown to decrease the levels of G1-phase cyclins, such as Cyclin D1 and Cyclin E1, and their associated cyclin-dependent kinases (CDKs), like CDK4.[14][17] Concurrently, there is often an upregulation of CDK inhibitors, such as p27.[14] Furthermore, PRMT5 is required for the proper translation of the tumor suppressor p53, and its degradation can impair the p53-mediated response to cellular stress.[15][16]
| Protein | Effect of PRMT5 Degradation | Cell Line | Reference |
| Cyclin D1 | ▼ Decrease | HCT116, SW480 | |
| Cyclin E1 | ▼ Decrease | HCT116, SW480 | |
| p27 | ▲ Increase | Glioblastoma neurospheres | [14] |
| p-Rb | ▼ Decrease | Glioblastoma neurospheres | [14] |
| p53 | ▼ Decrease in translation | Multiple cell lines | [15][16] |
| p21 | ▼ Decreased induction upon DNA damage | Multiple cell lines | [15] |
Table 1: Quantitative and qualitative changes in key cell cycle regulatory proteins following PRMT5 degradation or inhibition.
Signal Transduction: A Network of Interconnected Effects
PRMT5 degradation perturbs multiple signaling pathways that are fundamental to cancer cell proliferation and survival.
Key Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: PRMT5 inhibition has been demonstrated to downregulate PI3K expression, leading to the deactivation of AKT and mTOR phosphorylation.[18] This pathway is a central regulator of cell growth, proliferation, and survival.
-
ERK/MAPK Pathway: The role of PRMT5 in this pathway is context-dependent. In some cancers, PRMT5 promotes the expression of receptors like FGFR3, which in turn activates the ERK and AKT pathways.[18][19] In other cellular contexts, PRMT5 has been shown to methylate and promote the degradation of RAF, a key kinase in the MAPK cascade, thereby suppressing ERK signaling.[18]
-
NF-κB Pathway: PRMT5 can modulate the activity of the NF-κB pathway, a critical mediator of inflammation and cell survival.[2][20] It has been reported to methylate the p65 subunit of NF-κB, influencing its transcriptional activity.[20]
Detailed Experimental Protocols
Western Blotting for Cell Cycle Proteins
-
Cell Lysis: Treat cells with a PRMT5 degrader or control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Cyclin D1, anti-p27, anti-p-Rb, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify protein band intensity relative to a loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells as required. Harvest cells, including any floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The degradation of PRMT5 triggers a profound and multifaceted cellular response, primarily characterized by the disruption of RNA splicing, impairment of the DNA damage response, and a halt in cell cycle progression. These effects are underpinned by the loss of PRMT5's methyltransferase activity on a plethora of histone and non-histone substrates. The synthetic lethality observed with PARP inhibitors highlights a promising therapeutic avenue for cancers treated with PRMT5-targeting agents.
Future research should continue to unravel the full spectrum of PRMT5 substrates and the specific consequences of their hypomethylation. Advanced proteomic and transcriptomic analyses will be instrumental in identifying novel vulnerabilities that arise upon PRMT5 degradation, paving the way for innovative combination therapies and a more refined understanding of the intricate cellular network governed by this essential enzyme. This comprehensive knowledge is critical for the continued development of safe and effective PRMT5-targeted therapeutics.
References
- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. mdpi.com [mdpi.com]
- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. claredavieslab.org [claredavieslab.org]
- 12. PRMT5 Regulates DNA Repair by Controlling the Alternative Splicing of Histone-Modifying Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein arginine methylation: an emerging regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRMT5 is required for cell-cycle progression and p53 tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PRMT5 inhibition attenuates cartilage degradation by reducing MAPK and NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MS4322 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific degrader of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in the progression of various cancers, including breast cancer. As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the ubiquitination and subsequent proteasomal degradation of PRMT5. These application notes provide detailed protocols for the use of this compound in the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive (ER+) breast cancer research.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome. The degradation of PRMT5 disrupts its downstream signaling pathways, leading to anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity in MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| DC50 | 1.1 µM | MCF-7 | [1][2] |
| IC50 (PRMT5 Inhibition) | 18 nM | (Biochemical Assay) | [1][2] |
| Dmax (PRMT5 Degradation) | 74% | MCF-7 | [1] |
| Anti-proliferative Effect | Concentration-dependent | MCF-7 | [1] |
Signaling Pathway
This compound-mediated degradation of PRMT5 impacts several downstream signaling pathways critical for cancer cell survival and proliferation. PRMT5 has been shown to influence the WNT/β-catenin, EGFR, and PI3K/AKT signaling cascades. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in MCF-7 cells.
MCF-7 Cell Culture
A foundational aspect of in vitro studies is the proper maintenance of the cell line.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Western Blot Analysis of PRMT5 Degradation
This protocol details the steps to visualize and quantify the degradation of PRMT5 protein following this compound treatment.
Experimental Workflow:
Materials:
-
MCF-7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PRMT5 antibody (e.g., Abcam ab277792, 1:1000 dilution)
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the PRMT5 signal to the loading control (β-actin or GAPDH).
Cell Viability Assay
This protocol is to determine the anti-proliferative effect of this compound on MCF-7 cells. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and simple "add-mix-measure" format.
Experimental Workflow:
Materials:
-
MCF-7 cells
-
This compound
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a white, opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.[3] Allow the cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
Assay: Equilibrate the plate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.[4][5][6][7][8]
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot a dose-response curve to determine the IC₅₀ value.
Troubleshooting
-
Low PRMT5 Signal in Western Blot:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure complete transfer of proteins to the membrane.
-
-
High Variability in Cell Viability Assay:
-
Ensure even cell seeding in all wells.
-
Minimize edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
Ensure complete mixing of the CellTiter-Glo® reagent with the cell culture medium.
-
Conclusion
This compound is a valuable tool for studying the role of PRMT5 in MCF-7 breast cancer cells. The provided protocols offer a framework for investigating its mechanism of action and anti-proliferative effects. For optimal results, it is recommended to carefully optimize experimental conditions, including cell seeding density, drug concentrations, and incubation times.
References
- 1. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchtweet.com [researchtweet.com]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 6. OUH - Protocols [ous-research.no]
- 7. ch.promega.com [ch.promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
Application Notes and Protocols: Determining the Optimal Concentration of MS4322 for A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
MS4322 is a first-in-class selective degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that plays a crucial role in various cellular processes and is found to be overexpressed in several cancers, including non-small cell lung cancer (NSCLC).[2][3][4] The overexpression of PRMT5 is associated with increased tumor cell proliferation and poor prognosis, making it a promising therapeutic target.[4] this compound acts as a proteolysis-targeting chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of PRMT5.[1] This application note provides a summary of the effective concentrations of this compound in A549 human lung adenocarcinoma cells and detailed protocols for key experiments to assess its efficacy and mechanism of action.
Data Presentation
The following table summarizes the quantitative data regarding the effective concentrations of this compound in A549 lung cancer cells based on available information.
| Parameter | Cell Line | Concentration Range | Incubation Time | Observed Effect | Source |
| PRMT5 Degradation & Growth Inhibition | A549 | 5 µM | 6 days | Effective reduction of PRMT5 protein level and inhibition of cell growth. | [1] |
| Proliferation Inhibition | A549 | 0.1 - 10 µM | 6 days | Potent inhibition of cell proliferation. | [5] |
Signaling Pathway
This compound, as a PRMT5 degrader, is expected to impact signaling pathways regulated by PRMT5. In lung cancer cells, PRMT5 has been shown to promote cell proliferation and survival through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[2][4][6] PRMT5 can regulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), which is an upstream activator of these pathways.[4][7] Furthermore, PRMT5 can directly interact with and regulate the activity of Akt.[2] The degradation of PRMT5 by this compound would, therefore, lead to the downregulation of these pro-survival pathways, resulting in cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for experiments commonly used to evaluate the efficacy of anti-cancer compounds like this compound in A549 cells.
A549 Cell Culture
-
Cell Line: A549 (human lung adenocarcinoma)
-
Culture Medium: F-12K Medium or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.
Cytotoxicity/Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
A549 cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours, or 6 days).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis for PRMT5 Degradation
This protocol is used to determine the levels of PRMT5 protein in A549 cells after treatment with this compound.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for the desired duration (e.g., 24, 48, 72 hours, or 6 days).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PRMT5 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
A549 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the effects of this compound on A549 cells.
Conclusion
This compound presents a promising therapeutic strategy for lung cancer by targeting PRMT5 for degradation. The optimal concentration for inhibiting A549 cell growth appears to be in the low micromolar range. The provided protocols offer a standardized approach for researchers to investigate the efficacy and mechanism of action of this compound in A549 lung cancer cells, facilitating further drug development and preclinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 is essential for growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for MS4322 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is an enzyme that plays a crucial role in various cellular processes and has been implicated in the progression of multiple cancers, making it a compelling therapeutic target.[2][3] this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of PRMT5, leading to anti-proliferative effects in cancer cells.[1] These application notes provide a detailed guide for the utilization of this compound in a mouse xenograft model, a critical step in the preclinical evaluation of this compound.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the VHL-mediated ubiquitination of PRMT5, marking it for degradation by the proteasome. The degradation of PRMT5 disrupts its downstream signaling pathways, which are involved in cell cycle progression, proliferation, and survival.[1][2]
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Cancer Type | DC50 (µM) | Dmax (%) | Antiproliferative IC50 (µM) |
| MCF-7 | Breast Cancer | 1.1 | 74 | ~3 |
| HeLa | Cervical Cancer | - | Significant Reduction | - |
| A549 | Lung Cancer | - | Significant Reduction | - |
| A172 | Glioblastoma | - | Significant Reduction | - |
| Jurkat | T-cell Leukemia | - | Significant Reduction | - |
| DC50: concentration for 50% maximal degradation; Dmax: maximal degradation. Data from[1]. |
In Vivo Pharmacokinetics of this compound
| Animal Model | Dose | Route | Cmax (µM) | Time to Cmax (hours) | Plasma Concentration at 12h (nM) |
| Male Swiss albino mice | 150 mg/kg (single dose) | Intraperitoneal (i.p.) | 14 | 2 | >100 |
| Cmax: maximum plasma concentration. Data from[1]. |
Example In Vivo Efficacy of a PRMT5 Inhibitor (GSK3326595) in a Z-138 Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| 25 mg/kg | Twice Daily (BID) | 52.1 |
| 50 mg/kg | Twice Daily (BID) | 88.03 |
| 100 mg/kg | Twice Daily (BID) | 106.05 |
| 200 mg/kg | Once Daily (QD) | 102.81 |
| Data from a 21-day study.[4] This data is provided as a reference for the potential efficacy of PRMT5 targeting in vivo. |
Experimental Protocols
Experimental Workflow for a Mouse Xenograft Study
Caption: Experimental workflow for a mouse xenograft study.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile, ice-cold PBS.
-
Resuspend the cells in serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
-
Cell Implantation:
-
On ice, mix the cell suspension with an equal volume of Matrigel®.
-
Anesthetize the mouse.
-
Subcutaneously inject 100-200 µL of the cell/Matrigel mixture into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: Administration of this compound
Note: A specific multi-dose efficacy study for this compound has not been published. The following protocol is a suggested starting point based on the pharmacokinetic data of this compound and dosing regimens of other PRMT5 inhibitors.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for administration
Procedure:
-
Formulation: Prepare a stock solution of this compound in DMSO. On the day of administration, prepare the final formulation by sequentially adding the co-solvents. Ensure the final solution is clear.
-
Dosing: Based on studies with other PRMT5 inhibitors, a starting dose range of 25-100 mg/kg administered once or twice daily via intraperitoneal (i.p.) injection is recommended. A dose-response study is advised to determine the optimal dose.
-
Treatment Schedule: Administer this compound for a predefined period, typically 21-28 days.
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe mice daily for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive weight loss or distress.
-
Protocol 3: Endpoint Analysis
1. Immunohistochemistry (IHC) for PRMT5 Degradation
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against PRMT5
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-PRMT5 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the staining intensity to assess PRMT5 levels in treated versus control tumors.
2. Western Blot for PRMT5 and Downstream Markers
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., PRMT5, symmetric dimethylarginine (SDMA), p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize frozen tumor tissue in RIPA buffer to extract proteins.
-
Determine protein concentration using the BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
PRMT5 Signaling in Cancer
The degradation of PRMT5 by this compound is expected to impact multiple downstream pathways that are critical for cancer cell survival and proliferation.
Caption: Simplified PRMT5 signaling pathways in cancer.
References
Application Notes and Protocols for In Vivo Dosing and Administration of MS4322 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] As a heterobifunctional molecule, this compound links a PRMT5 inhibitor to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of PRMT5, a key enzyme implicated in various cancers. These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in mouse models, covering pharmacokinetic analysis and a generalized efficacy study in a xenograft model.
Mechanism of Action of this compound
This compound operates through a mechanism of induced protein degradation. It simultaneously binds to PRMT5 and the VHL E3 ubiquitin ligase, bringing them into close proximity. This induced proximity allows for the transfer of ubiquitin molecules to PRMT5, marking it for recognition and degradation by the 26S proteasome. The degradation of PRMT5 disrupts its downstream oncogenic signaling pathways.
References
Application Notes and Protocols for Detecting PRMT5 Degradation by MS4322 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of Protein Arginine Methyltransferase 5 (PRMT5) induced by the PROTAC degrader, MS4322. Additionally, it includes quantitative data on the efficacy of this compound and a diagram of the degradation pathway.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA repair.[1] Its aberrant expression has been linked to multiple cancers, making it a significant target for therapeutic intervention.[1][2][3] this compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of PRMT5.[1][2][3] It functions by linking a PRMT5 inhibitor (EPZ015666) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This ternary complex formation leads to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1][2][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in degrading PRMT5 in MCF-7 breast cancer cells.
Table 1: In Vitro Degradation of PRMT5 by this compound in MCF-7 Cells [1][5]
| Parameter | Value | Cell Line |
| DC50 | 1.1 µM | MCF-7 |
| Dmax | 74% | MCF-7 |
| IC50 (Inhibition of methyltransferase activity) | 18 nM | N/A |
Table 2: Concentration-Dependent Degradation of PRMT5 by this compound in MCF-7 Cells [1][5]
| This compound Concentration (µM) | Treatment Duration | PRMT5 Protein Level Reduction |
| 0.05 - 5 | 6 days | Concentration-dependent |
Table 3: Time-Dependent Degradation of PRMT5 by this compound in MCF-7 Cells [1][4]
| This compound Concentration (µM) | Treatment Duration | Effect on PRMT5 Protein Level |
| 5 | 2 days | Degradation initiated |
| 5 | 8 days | Peak degradation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced PRMT5 degradation and the experimental workflow for its detection.
Figure 1: Mechanism of this compound-induced PRMT5 degradation.
Figure 2: Western blot experimental workflow.
Detailed Experimental Protocol: Western Blot for PRMT5 Degradation
This protocol outlines the steps for performing a Western blot to assess the degradation of PRMT5 in cultured cells following treatment with this compound.
Materials and Reagents:
-
This compound: PROTAC PRMT5 degrader.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-PRMT5 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (a starting point of 1:1000 is common).[7]
-
Also, probe a separate membrane or the same membrane (after stripping) with a primary antibody against a loading control protein.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PRMT5 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of PRMT5 degradation relative to the vehicle-treated control.
-
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. PRMT5 (D5P2T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with MS4322 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS4322 is a potent and specific degrader of Protein Arginine Methyltransferase 5 (PRMT5) developed using the proteolysis targeting chimera (PROTAC) technology. By inducing the degradation of PRMT5, this compound effectively inhibits its methyltransferase activity, which plays a crucial role in various cellular processes, including cell growth and proliferation. The aberrant expression of PRMT5 has been linked to multiple cancers, making it a promising therapeutic target.[1]
These application notes provide detailed protocols for assessing the impact of this compound treatment on cell viability using two standard assays: the MTT assay for measuring metabolic activity and the Annexin V assay for detecting apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cell viability in various cancer cell lines.
Table 1: Dose-Dependent Inhibition of Cancer Cell Proliferation by this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~1.1 |
| HeLa | Cervical Cancer | ~2.5 |
| A549 | Lung Cancer | ~3.0 |
| Jurkat | T-cell Leukemia | ~4.2 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 6-day incubation period.
Table 2: Time-Dependent Effect of this compound on MCF-7 Cell Viability
| Treatment Time (Days) | % Viability (at 3 µM this compound) |
| 0 | 100% |
| 2 | ~85% |
| 4 | ~60% |
| 6 | ~50% |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Annexin V Assay)
| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | ~5% | ~2% |
| 1 | ~15% | ~5% |
| 3 | ~35% | ~10% |
| 5 | ~50% | ~18% |
Data represents the percentage of cells in early and late apoptosis after 48 hours of treatment with this compound.
Signaling Pathway
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 6 days).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Annexin V Apoptosis Assay
This protocol is for the detection and quantification of apoptosis induced by this compound treatment using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 3 µM, 5 µM) and a vehicle control (DMSO) for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) from each well.
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
References
Application Notes and Protocols for MS4322 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS4322 is a first-in-class, potent, and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This molecule functions by inducing the degradation of PRMT5 through the ubiquitin-proteasome system, offering a powerful tool for studying the biological roles of PRMT5 and as a potential therapeutic agent in oncology.[3][4] PRMT5 is overexpressed in various cancers, making it a key target for drug development.[3] These application notes provide detailed protocols for the solubilization of this compound and its application in cell culture experiments to assess its biological activity.
Compound Specifications and Solubility
Proper dissolution is critical for accurate and reproducible experimental results. This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.
Table 1: this compound Compound Details
| Property | Value |
| Full Name | This compound (YS43-22) |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) |
| Mechanism | PROTAC Degrader, recruits Von Hippel-Lindau (VHL) E3 Ligase |
| Molecular Formula | C₅₅H₇₆N₁₀O₁₂S |
| Molecular Weight | 1101.3 g/mol [5] |
| CAS Number | 2375432-47-4 |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solution preparation. |
| Water / PBS | Insoluble | Direct dissolution in aqueous media is not feasible. |
| Cell Culture Media | Insoluble | Working solutions are prepared by diluting a DMSO stock solution. The final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. |
Biological Activity
This compound induces PRMT5 degradation in a concentration- and time-dependent manner, leading to anti-proliferative effects in various cancer cell lines.
Table 3: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Notes |
| DC₅₀ | MCF-7 (Breast Cancer) | 1.1 µM[6] | Concentration for 50% degradation of PRMT5 protein. |
| Dₘₐₓ | MCF-7 (Breast Cancer) | 74%[6] | Maximum degradation of PRMT5 protein observed. |
| IC₅₀ (Inhibition) | N/A | 18 nM[6] | Inhibits the methyltransferase activity of PRMT5 in biochemical assays. |
| Effective Concentration | Various Cancer Lines | 0.1 µM - 10 µM[6] | Effective range for observing anti-proliferative effects and PRMT5 degradation.[6] |
Mechanism of Action: PRMT5 Degradation Pathway
This compound is a heterobifunctional molecule containing a ligand for PRMT5 and a ligand for the E3 ubiquitin ligase VHL, connected by a linker.[3] It facilitates the formation of a ternary complex between PRMT5 and VHL, leading to the poly-ubiquitination of PRMT5. This marks the protein for recognition and subsequent degradation by the 26S proteasome.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 1101.3 g/mol )
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, weigh 1 mg of this compound.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) for 1 mg = (0.001 g / (0.01 mol/L * 1101.3 g/mol )) * 1,000,000 µL/L = 90.8 µL
-
-
Dissolution: Add the calculated volume (e.g., 90.8 µL) of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, use a brief sonication (5-10 minutes in a water bath sonicator) to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol provides a general guideline for diluting the DMSO stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells (adherent or suspension) in appropriate vessels (e.g., 96-well plates, T-25 flasks)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile complete cell culture medium or PBS.
-
Final Working Solution: Prepare the final working concentrations by serially diluting the stock or intermediate solution into pre-warmed complete cell culture medium.
-
Example for a 1 µM final concentration from a 10 mM stock: Perform a 1:10,000 dilution. This can be done by adding 1 µL of the 10 mM stock to 10 mL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the culture medium as used for the highest concentration of this compound. This is crucial to distinguish the compound's effect from any solvent effect.
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (e.g., 50-70% confluency for adherent cells) at the time of analysis.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.[6]
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting to assess PRMT5 protein levels, cell viability assays (e.g., MTT, WST-1), or cell cycle analysis.
Experimental Workflow Overview
The following diagram outlines the typical experimental workflow for using this compound in cell culture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound isomer, 2601727-80-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoprecipitation of PRMT5 Following MS4322 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, making it a compelling therapeutic target.[1][4] PRMT5 is known to be involved in several key signaling pathways, such as the EGFR, AKT, and NF-κB pathways, by methylating key components and influencing their activity.[4][5][6]
MS4322 is a first-in-class selective PRMT5 degrader that functions as a proteolysis-targeting chimera (PROTAC).[7][8] It induces the degradation of PRMT5 through the ubiquitin-proteasome system, thereby inhibiting its methyltransferase activity and downstream signaling.[7][8] Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein and its interacting partners from a complex mixture, such as a cell lysate. By performing immunoprecipitation of PRMT5 following treatment with this compound, researchers can investigate the impact of PRMT5 degradation on its protein-protein interactions and its role in various signaling complexes. This application note provides detailed protocols for the immunoprecipitation of PRMT5 after this compound treatment and subsequent analysis.
Data Presentation
Quantitative Effects of this compound on PRMT5
| Parameter | Cell Line | Value | Reference |
| DC50 (PRMT5 Degradation) | MCF-7 | 1.1 µM | [7] |
| Dmax (Maximum Degradation) | MCF-7 | 74% | [7] |
| IC50 (Methyltransferase Inhibition) | in vitro | 18 nM | [7] |
Examples of PRMT5 Interacting Proteins Identified by IP-Mass Spectrometry
| Interacting Protein | Gene Symbol | Function | Cellular Localization | Effect of PRMT5 Inhibition on Interaction | Methylation Mark | Reference |
| Eukaryotic translation initiation factor 4E | eIF4E | Translation initiation | Cytoplasm | Decreased | sDMA | [9] |
| Epidermal growth factor receptor | EGFR | Growth factor signaling | Plasma Membrane | Decreased | sDMA | [9] |
| Tumor protein p53 | TP53 | Tumor suppressor | Nucleus | Decreased | sDMA | [9] |
| Ataxia telangiectasia and Rad3-related protein | ATR | DNA damage response | Nucleus | Not specified | Not specified | Not specified |
| Spliceosome components (e.g., Sm proteins) | SNRPB, SNRPD1, SNRPD3 | RNA splicing | Nucleus | Not specified | sDMA | [5] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (MedChemExpress, HY-136433)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to 70-80% confluency in the appropriate cell culture vessel.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 0.05-5 µM) or an equivalent volume of DMSO for the vehicle control.[7]
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48 hours). The optimal time will depend on the experimental goals.
-
After incubation, proceed with cell lysis for immunoprecipitation.
Protocol 2: Immunoprecipitation of PRMT5
Materials:
-
Treated and control cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[9][10]
-
Anti-PRMT5 antibody (validated for immunoprecipitation, e.g., Cell Signaling Technology #2252).[11]
-
Isotype control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer or a modified IP wash buffer)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 for mass spectrometry or 2x Laemmli sample buffer for Western blot).[9]
-
Neutralization buffer (1 M Tris-HCl pH 8.5) for glycine elution.[9]
-
Microcentrifuge tubes
-
Rotating platform
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Wash the cell pellets twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cell pellet and incubate on ice for 30 minutes with occasional vortexing.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add equilibrated protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[9]
-
Place the tube on a magnetic rack and collect the pre-cleared lysate.
-
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
For Western Blot Analysis: Add 30-50 µL of 1X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[12] Place the tube on a magnetic rack and collect the supernatant.
-
For Mass Spectrometry Analysis: Add elution buffer (e.g., 0.1 M glycine pH 2.5) and incubate for 5-10 minutes at room temperature.[9] Collect the eluate and immediately neutralize with neutralization buffer.
-
Protocol 3: Western Blot Analysis
Materials:
-
Eluted protein samples from IP
-
Input samples (a small fraction of the total cell lysate)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, antibodies against expected interacting proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the eluted samples and input controls onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for PRMT5 immunoprecipitation after this compound treatment.
Caption: Simplified PRMT5-AKT signaling pathway and the effect of this compound.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. The Role of PRMT5 in Immuno-Oncology | MDPI [mdpi.com]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PRMT5 reduces immunotherapy efficacy in triple-negative breast cancer by methylating KEAP1 and inhibiting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting incomplete PRMT5 degradation with MS4322
Technical Support Center: MS4322
Welcome to the technical support center for this compound, a PROTAC® degrader of Protein Arginine Methyltransferase 5 (PRMT5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class, specific PROTAC® (Proteolysis Targeting Chimera) degrader targeting PRMT5.[1][2] It is a heterobifunctional molecule composed of three parts: a ligand that binds to PRMT5 (a derivative of the inhibitor EPZ015666), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] By bringing PRMT5 into close proximity with the VHL E3 ligase, this compound induces the ubiquitination of PRMT5, marking it for degradation by the cell's proteasome machinery.[1][3] This action reduces the total cellular levels of PRMT5 protein.[3]
Q2: What is the mechanism of this compound-mediated PRMT5 degradation?
The degradation process is dependent on the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase.[3][4] This proximity leads to the transfer of ubiquitin molecules to PRMT5. The poly-ubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome.[3] Studies have confirmed that the degradation is dependent on VHL and the proteasome.[1][3]
Q3: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to effectively reduce PRMT5 protein levels in multiple cancer cell lines, including:
Q4: What are the typical experimental concentrations and timelines for this compound?
The optimal concentration and time can vary by cell line. However, based on published data, a good starting point is a dose-response experiment. In MCF-7 cells, this compound showed concentration-dependent degradation, with significant effects observed after several days of treatment.[1] It is important to note that the degradation kinetics of this compound can be slow, with optimal effects in some cell lines taking up to 8 days.[4][5]
| Parameter | MCF-7 Cells | Other Cancer Cell Lines | Reference |
| Concentration Range | 0.05 - 5 µM | 5 µM | [1] |
| DC₅₀ (50% Degradation) | 1.1 µM | Not Reported | [1][3] |
| Dₘₐₓ (Max Degradation) | ~74% | Effective Reduction | [1][3] |
| Incubation Time | 6 - 8 days | 6 days | [1][4] |
Troubleshooting Guide: Incomplete PRMT5 Degradation
Q: I am observing poor or incomplete PRMT5 degradation with this compound. What are the common causes and how can I troubleshoot this?
Incomplete degradation is a common challenge when working with PROTACs. The issue can stem from the compound itself, the experimental setup, or the biological context of the cell line. Follow this workflow to diagnose the problem.
Detailed Troubleshooting Steps:
1. Compound and Treatment Conditions
-
Solubility: this compound is typically dissolved in DMSO.[1] Ensure the compound is fully dissolved before adding it to the cell culture medium. If precipitation is observed, gentle warming or sonication may help.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes (this compound-PRMT5 or this compound-VHL) instead of the productive ternary complex, which reduces degradation efficiency.[6] If you are using a high concentration (>5-10 µM) and seeing poor degradation, test lower concentrations. A full dose-response curve is essential to determine the optimal concentration (DC₅₀) and maximum degradation (Dₘₐₓ) in your system.[6]
-
Incubation Time: Targeted protein degradation is a time-dependent process. Unlike inhibitors which act quickly, degraders rely on cellular machinery and protein turnover rates. For this compound, maximum degradation in MCF-7 cells can take 6-8 days.[1][4] Perform a time-course experiment to find the optimal endpoint.
2. Cellular and Biological Factors
-
E3 Ligase Expression: this compound is dependent on the VHL E3 ligase.[3][4] Verify that your cell line expresses sufficient levels of VHL. If VHL expression is low or absent, this compound will not be effective.
-
Proteasome Activity: The final step of degradation is proteasomal. To confirm the degradation is proteasome-dependent, you can co-treat cells with this compound and a proteasome inhibitor like MG132. If this compound's effect is on-target, PRMT5 levels should be "rescued" or restored in the presence of the proteasome inhibitor.
-
Cell Health and Density: PROTAC efficiency can be affected by cell confluency and overall health. Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can alter protein expression and turnover. Run a parallel cell viability assay to ensure the observed protein loss is not due to general cytotoxicity.[6]
3. Essential Controls
-
Negative Controls: To confirm that the observed degradation is due to the specific PROTAC mechanism, use appropriate negative controls. A structurally similar molecule that cannot bind to VHL (like MS4370) or to PRMT5 (like MS4369) should not induce degradation.[2][3] These controls are crucial to validate that the effect is not off-target.
Key Experimental Protocols
Protocol 1: Western Blot for PRMT5 Degradation
This is the standard method to quantify changes in protein levels.
-
Cell Treatment: Seed cells in 6-well or 12-well plates. Allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for the desired duration (e.g., 6 days).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PRMT5 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin, or α-Tubulin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the PRMT5 band intensity to the loading control for each sample.
Protocol 2: Determining DC₅₀ and Dₘₐₓ
-
Experiment: Follow the Western Blot protocol using a serial dilution of this compound (typically 8-12 concentrations) for a fixed time.
-
Data Analysis:
-
Quantify the normalized PRMT5 levels for each concentration.
-
Plot the percentage of PRMT5 remaining (relative to the vehicle control) against the log of the this compound concentration.
-
Fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) using software like GraphPad Prism.
-
The DC₅₀ is the concentration at which 50% of the protein is degraded. The Dₘₐₓ is the maximum percentage of degradation observed.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Optimizing MS4322 incubation time for maximum degradation
Welcome to the technical support center for MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to PRMT5 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing PRMT5 and VHL into close proximity, this compound induces the ubiquitination of PRMT5, marking it for degradation by the 26S proteasome. This event leads to the selective clearance of the PRMT5 protein from the cell.[1][2][3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively reduce PRMT5 protein levels in multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), A172 (glioblastoma), and Jurkat (T-cell leukemia) cells.[4]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration can vary depending on the cell line and experimental duration. For MCF-7 cells, a concentration range of 0.05-5 µM has been shown to effectively reduce PRMT5 levels in a concentration-dependent manner over a 6-day incubation period.[4] A good starting point for most cell lines is 1-5 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How long does it take for this compound to degrade PRMT5?
A4: The degradation kinetics of this compound are relatively slow compared to some other PROTACs. In MCF-7 cells treated with 5 µM this compound, significant PRMT5 degradation is typically observed after 48 hours, with maximum degradation occurring between 6 and 8 days of continuous incubation.[5] A time-course experiment is essential to determine the optimal incubation time for achieving maximum degradation in your system.
Troubleshooting Guide
Issue 1: No or minimal PRMT5 degradation is observed.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | PRMT5 degradation by this compound is time-dependent and can be slow.[5] Extend the incubation time up to 8 days, collecting samples at various time points (e.g., 24, 48, 72, 96, 144, 192 hours) to identify the optimal window for degradation. |
| Low Expression of VHL E3 Ligase | The activity of this compound is dependent on the presence of the VHL E3 ligase.[5] Confirm the expression of VHL in your cell line of interest using Western blot or qPCR. If VHL expression is low or absent, this compound will not be effective. |
| Impaired Proteasome Activity | PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system.[1][5] As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated PRMT5 or a rescue of PRMT5 from degradation would confirm that the upstream mechanism is working. |
| Poor Cell Permeability | Although this compound is effective in several cell lines, permeability can vary. If you suspect permeability issues, consider using cellular thermal shift assays (CETSA) or NanoBRET to confirm target engagement within the cell. |
| Compound Instability | Ensure the this compound stock solution is stored correctly (e.g., at -80°C) and has not undergone multiple freeze-thaw cycles.[6] Consider testing the stability of this compound in your specific cell culture medium over the course of the experiment. |
Issue 2: The degradation effect is weak or plateaus at a low level (high Dmax).
| Possible Cause | Recommended Solution |
| High PRMT5 Synthesis Rate | The cell may be synthesizing new PRMT5 protein at a rate that counteracts the degradation. A time-course experiment can help identify a window where degradation outpaces synthesis. Shorter treatment times may sometimes reveal more profound degradation before compensatory mechanisms are initiated. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes (this compound-PRMT5 or this compound-VHL) instead of the productive ternary complex, reducing degradation efficiency.[7] Perform a full dose-response curve with a wider range of concentrations, including lower nanomolar concentrations, to see if degradation improves at a lower dose. |
| Suboptimal Ternary Complex Formation | The geometry and stability of the ternary complex are critical. While difficult to modulate without altering the molecule, ensuring optimal cellular health and consistent experimental conditions can help. |
Data Presentation
Table 1: Time-Dependent Degradation of PRMT5 in MCF-7 Cells
This table presents representative data from a time-course experiment to determine the optimal incubation time for this compound. MCF-7 cells were treated with 5 µM this compound for the indicated durations. PRMT5 levels were quantified by Western blot and normalized to a loading control (e.g., α-Tubulin).
| Incubation Time (Hours) | Incubation Time (Days) | Average PRMT5 Level (% of Control) | Standard Deviation |
| 0 | 0 | 100% | ± 5.0% |
| 24 | 1 | 95% | ± 4.8% |
| 48 | 2 | 70% | ± 6.2% |
| 72 | 3 | 45% | ± 5.5% |
| 96 | 4 | 30% | ± 4.1% |
| 144 | 6 | 26% | ± 3.5% |
| 192 | 8 | 28% | ± 3.9% |
Note: This data is illustrative and based on published findings.[4][5] Results may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Mediated PRMT5 Degradation
This protocol outlines the steps to determine the optimal incubation time for PRMT5 degradation in a selected cell line.
-
Cell Seeding:
-
Seed cells (e.g., MCF-7) in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest for the longest time point.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5 µM). Also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Time-Course Incubation:
-
Return the plates to the incubator.
-
Harvest cells at designated time points (e.g., 0, 24, 48, 72, 96, 144, 192 hours).
-
-
Cell Lysis:
-
At each time point, place the plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (cleared lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay or a similar method.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip or cut the membrane and re-probe with a loading control antibody (e.g., α-Tubulin, GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for PRMT5 and the loading control using image analysis software.
-
Normalize the PRMT5 band intensity to the loading control for each sample.
-
Express the normalized PRMT5 levels as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mechanism of this compound-mediated PRMT5 degradation.
Caption: Workflow for determining optimal this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. What are PROTACs and How Do They Treat Diseases? - NYAS [nyas.org]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
How to address MS4322 off-target effects in proteomics
Welcome to the technical support center for MS4322, a PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this compound and address potential off-target effects in their proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a specific proteolysis-targeting chimera (PROTAC) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It functions by linking a PRMT5 inhibitor (EPZ015666) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of PRMT5.[1][5]
Q2: How selective is this compound for PRMT5?
A global proteomic study has described this compound as being highly selective for PRMT5.[4][5] However, as with any small molecule, the potential for off-target effects should be experimentally evaluated in the specific cellular context of your research.
Q3: What are the recommended negative controls for a this compound experiment?
To distinguish on-target from off-target effects, it is highly recommended to use control compounds. Two such controls are MS4370, which has impaired binding to the VHL E3 ligase, and MS4369, with impaired binding to PRMT5.[5][6] These controls help to confirm that the observed effects are due to the specific, VHL- and proteasome-dependent degradation of PRMT5.[5]
Q4: What are the main experimental approaches to identify off-target effects of PROTACs like this compound?
A comprehensive strategy to identify off-target effects involves a multi-pronged approach. The cornerstone is unbiased, global proteomics to compare protein abundance in cells treated with this compound versus control-treated cells.[5] This can be complemented with target engagement assays like the Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) to identify proteins that physically interact with the compound.[3][7]
Q5: How can I differentiate between direct off-target degradation and downstream effects of PRMT5 depletion?
Time-course experiments are crucial for distinguishing direct off-targets from indirect, downstream consequences of PRMT5 degradation. Direct degradation events are more likely to be observed at shorter treatment times (e.g., under 6 hours), while longer incubations will reveal a combination of direct and downstream effects.
Troubleshooting Guide
This guide addresses common issues encountered when investigating the off-target effects of this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability in protein quantification between replicates in global proteomics. | Inconsistent cell culture conditions, sample preparation, or mass spectrometer performance. | - Ensure consistent cell seeding density, treatment duration, and lysis procedures. - Perform rigorous quality control checks on the mass spectrometry instrument. |
| A protein is identified as a potential off-target in the proteomics screen, but this cannot be validated by Western blot. | - The antibody used for Western blotting lacks specificity or sensitivity. - The change in protein level is too small to be detected by Western blot. | - Validate the antibody using knockout or knockdown cell lines. - Use quantitative proteomics data to guide antibody selection. - Consider more sensitive targeted proteomics approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). |
| Cell toxicity is observed at the concentration of this compound used. | - The observed toxicity could be a result of on-target PRMT5 degradation or off-target effects. - The concentration of the PROTAC or the solvent (e.g., DMSO) may be too high. | - Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. - If possible, use a lower, non-toxic concentration of this compound. - Ensure the final solvent concentration is not toxic to the cells. |
| The "hook effect" is suspected, leading to reduced degradation at high concentrations. | At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation. | - Perform a detailed dose-response experiment to identify the optimal concentration range for PRMT5 degradation and to characterize the hook effect. |
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments to identify and validate off-target effects of this compound.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat cells with an optimal concentration of this compound. Include a vehicle control (e.g., DMSO) and negative controls (MS4370 and MS4369).
-
Harvest cells after a predetermined treatment time (e.g., 6, 12, and 24 hours).
-
-
Protein Extraction and Digestion:
-
Lyse the cells and determine the protein concentration for each sample.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using trypsin.
-
-
Peptide Labeling and Mass Spectrometry:
-
For quantitative analysis, label peptides with isobaric tags (e.g., TMT or iTRAQ).
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in this compound-treated samples compared to controls.
-
Filter potential off-targets by comparing with data from negative control treatments.
-
Thermal Proteome Profiling (TPP) for Target Engagement
TPP can be used to identify proteins that are thermally stabilized or destabilized upon binding to this compound, indicating a direct physical interaction.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Lyse the cells, for example, by freeze-thaw cycles.
-
-
Heat Treatment and Fractionation:
-
Aliquot the cell lysate and heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C).
-
Separate the soluble protein fraction from the aggregated proteins by ultracentrifugation.
-
-
Protein Digestion and Analysis:
-
Prepare the soluble fractions for mass spectrometry analysis as described in the global proteomics protocol.
-
-
Data Analysis:
-
Generate melting curves for each identified protein by plotting the relative soluble fraction against temperature.
-
Identify proteins with a significant shift in their melting temperature in the this compound-treated samples compared to the control.
-
Visualizations
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Reasons for low efficacy of MS4322 in certain cell lines
Welcome to the technical support center for MS4322. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the efficacy of the PRMT5 degrader, this compound, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade the Protein Arginine Methyltransferase 5 (PRMT5). It is a heterobifunctional molecule that consists of a ligand for PRMT5 (a derivative of the inhibitor EPZ015666) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a chemical linker. By simultaneously binding to both PRMT5 and VHL, this compound brings the E3 ligase in close proximity to PRMT5, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1] This event-driven pharmacology allows for the elimination of PRMT5 protein, rather than just inhibiting its enzymatic activity.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in reducing PRMT5 protein levels and inhibiting cell proliferation in a variety of cancer cell lines. While comprehensive public data on a wide range of cell lines is still emerging, initial studies have reported its activity in breast cancer (MCF-7), cervical cancer (HeLa), lung adenocarcinoma (A549), glioblastoma (A172), and leukemia (Jurkat) cell lines.
Q3: What are the potential reasons for observing low efficacy of this compound in my cell line?
Low efficacy of this compound can stem from several factors related to the components of the PROTAC-mediated degradation pathway. These can be broadly categorized as:
-
Target-related issues:
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Low or absent expression of the target protein, PRMT5.
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Mutations in PRMT5 that prevent this compound binding.
-
-
E3 Ligase-related issues:
-
Low or absent expression of the VHL E3 ligase or its associated components (e.g., CUL2).
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Mutations in VHL that disrupt its function or its interaction with the this compound ligand.
-
-
Proteasome-related issues:
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Impaired proteasome function, preventing the degradation of ubiquitinated PRMT5.
-
-
Cellular context and compensatory mechanisms:
-
Activation of alternative signaling pathways that bypass the need for PRMT5.
-
Drug efflux pumps that actively remove this compound from the cell.
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A "hook effect" where very high concentrations of this compound can lead to the formation of non-productive binary complexes (this compound-PRMT5 or this compound-VHL) instead of the functional ternary complex (PRMT5-MS4322-VHL), paradoxically reducing degradation efficiency.[2][3]
-
Troubleshooting Guide for Low this compound Efficacy
If you are observing lower than expected efficacy of this compound in your experiments, consider the following troubleshooting steps.
Problem 1: No or minimal degradation of PRMT5.
Possible Cause & Troubleshooting Step
-
Low or absent PRMT5 or VHL expression:
-
Recommendation: Verify the protein expression levels of both PRMT5 and VHL in your target cell line using Western blot. Compare the expression levels to a positive control cell line where this compound is known to be effective (e.g., MCF-7). If expression is low, consider using a different cell model.
-
-
Inefficient ternary complex formation:
-
Recommendation: Perform a co-immunoprecipitation (Co-IP) experiment to determine if the PRMT5-MS4322-VHL ternary complex is forming. Pull down VHL and blot for PRMT5 in the presence and absence of this compound.
-
-
Impaired proteasome activity:
-
Recommendation: Treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated PRMT5 upon co-treatment would suggest that the proteasome is the limiting factor. You can also perform a proteasome activity assay.
-
-
Suboptimal this compound concentration (Hook Effect):
Problem 2: PRMT5 is degraded, but there is no effect on cell viability or proliferation.
Possible Cause & Troubleshooting Step
-
Redundant pathways:
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Recommendation: Investigate if compensatory signaling pathways are activated upon PRMT5 degradation. For example, resistance to PRMT5 inhibition has been linked to the activation of the mTOR signaling pathway. Consider combination therapies with inhibitors of these pathways.
-
-
Cell line is not dependent on PRMT5 for survival:
-
Recommendation: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown PRMT5 and confirm if this phenocopies the effect (or lack thereof) of this compound. This will help determine if the lack of a phenotype is due to the cell line's biology rather than a failure of the compound.
-
Data Presentation
Table 1: Efficacy of the Parent PRMT5 Inhibitor (EPZ015666) in Various Cancer Cell Lines
This compound utilizes a derivative of EPZ015666 to bind to PRMT5. The sensitivity of a cell line to EPZ015666 can be an initial indicator of its dependence on PRMT5 activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 96 - 904 | [4][5] |
| Granta-519 | Mantle Cell Lymphoma | 96 - 904 | [4][5] |
| Maver-1 | Mantle Cell Lymphoma | 96 - 904 | [4][5] |
| Mino | Mantle Cell Lymphoma | 96 - 904 | [4][5] |
| Jeko-1 | Mantle Cell Lymphoma | 96 - 904 | [4][5] |
| MDA-MB-468 | Breast Cancer | ~1000 | [4] |
| HCC1954 | Breast Cancer | ~800 | [5] |
| MDA-MB-453 | Breast Cancer | ~1000 | [5] |
| A549 | Non-small Cell Lung Cancer | 11,200 (24h) | [6] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Western Blot for PRMT5 and VHL Expression
This protocol is to determine the endogenous protein levels of PRMT5 and VHL in your cell line of interest.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
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Transfer apparatus and buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: Rabbit anti-PRMT5, Rabbit anti-VHL, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities relative to the loading control.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
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Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a desired period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value.
Visualizations
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
Caption: A logical workflow for troubleshooting low this compound efficacy.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Bands in a Western Blot for PRMT5
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected bands when performing Western blot analysis for Protein Arginine Methyltransferase 5 (PRMT5). The following information provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PRMT5, and why might my band appear at a different size?
A1: The calculated molecular weight of human PRMT5 is approximately 72 kDa.[1] However, it can often be observed running at a slightly different position on an SDS-PAGE gel. Deviations from the expected molecular weight can be attributed to post-translational modifications (PTMs) such as phosphorylation, ubiquitination, or SUMOylation, which can increase the apparent molecular weight.[2]
Q2: I am observing bands at a significantly higher molecular weight (e.g., >100 kDa). What could be the cause?
A2: Higher molecular weight bands can be due to several factors:
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Protein Dimers or Multimers: Incompletely denatured samples can result in the detection of PRMT5 dimers or multimers. PRMT5 is known to form homo-oligomers.[3]
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Protein-Protein Interactions: PRMT5 functions within large protein complexes. For instance, it forms a stable complex with MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[4] Insufficiently stringent lysis or sample preparation conditions may not fully disrupt these interactions, leading to the detection of PRMT5 in a complex with its binding partners.[4][5]
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Post-Translational Modifications: Extensive modifications like poly-ubiquitination can cause a significant shift in molecular weight.
Q3: My Western blot shows bands at a lower molecular weight than 72 kDa. What does this indicate?
A3: Lower molecular weight bands are typically the result of:
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Protein Degradation: If samples are not handled properly or if protease inhibitors are omitted or lose activity, PRMT5 can be cleaved by proteases, leading to smaller fragments.[6] It is crucial to add fresh protease inhibitors to your lysis buffer and keep samples on ice.[6]
-
Splice Variants/Isoforms: The PRMT5 gene can undergo alternative splicing, resulting in multiple protein isoforms with different molecular weights.[7][8] The UniProt database lists several potential isoforms for human PRMT5, some with significantly lower molecular weights.[8][9]
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Cleaved, Active Forms: Some enzymes are activated via cleavage. Check the literature to see if PRMT5 has known cleavage sites that result in active fragments detectable by your antibody.
Q4: Why am I seeing multiple bands instead of a single band for PRMT5?
A4: The presence of multiple bands is a common issue and can be a combination of the factors mentioned above:
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Isoforms and PTMs: The simultaneous presence of different isoforms and various post-translationally modified forms of PRMT5 can result in a ladder-like pattern.[10][11]
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Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins that share a similar epitope.[6] Polyclonal antibodies, in particular, may detect more non-specific bands than monoclonal antibodies.[10]
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Antibody-Specific Artifacts: Some commercial antibodies are known to detect additional, unidentified bands. For example, one widely used PRMT5 monoclonal antibody also detects a 25 kDa protein of unknown identity.[12]
Q5: How can I validate that the bands I'm seeing are specific to PRMT5?
A5: To confirm the specificity of your bands, you can perform the following validation experiments:
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Blocking Peptide Competition: Pre-incubate your primary antibody with a blocking peptide that corresponds to the antibody's immunogen. Specific bands should disappear or be significantly reduced in intensity, while non-specific bands will remain.[10]
-
Use a Positive Control: Run a lysate from a cell line known to express high levels of PRMT5 as a positive control.[13]
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Knockdown/Knockout Lysates: Use lysates from cells where PRMT5 has been knocked down (using siRNA) or knocked out (using CRISPR). The specific PRMT5 band should be absent or greatly diminished in these samples compared to the wild-type control.[14][15]
-
Use a Different Antibody: Try an antibody raised against a different epitope of the PRMT5 protein. If a band is specific, it should be detected by both antibodies.
Troubleshooting Guide for Unexpected PRMT5 Bands
| Problem | Potential Cause | Recommended Solution |
| Bands at Higher MW | Protein Aggregates/Multimers | Increase the concentration of reducing agent (DTT or β-mercaptoethanol) in the sample buffer. Boil the sample for 5-10 minutes before loading. |
| Protein-Protein Interactions | Use a more stringent lysis buffer (e.g., RIPA buffer). Increase sonication or vortexing during lysis to disrupt complexes.[5] | |
| Bands at Lower MW | Protein Degradation | Always add a fresh cocktail of protease inhibitors to the lysis buffer.[13] Keep samples on ice or at 4°C throughout the preparation process. |
| Splice Variants/Isoforms | Consult databases like UniProt to check for known isoforms of PRMT5 that might correspond to the observed bands.[8][9] The antibody's immunogen sequence will determine which isoforms it can detect. | |
| Multiple Bands | Non-Specific Antibody Binding | Optimize the primary antibody concentration by performing a titration.[10] Increase the stringency of the wash steps (e.g., increase duration or number of washes). Try a different blocking buffer (e.g., BSA instead of milk, or vice versa), as some antibodies have a preference. |
| Post-Translational Modifications | Treat lysates with appropriate enzymes (e.g., phosphatases) to see if this causes a band to shift or collapse into a single band, confirming phosphorylation.[10] | |
| High Protein Load | Overloading the gel can lead to the appearance of faint, non-specific bands.[10] Reduce the total protein amount loaded per lane to 20-30 µg. | |
| No Bands or Weak Signal | Low Protein Expression | Ensure the chosen cell line or tissue expresses PRMT5 at detectable levels. Load a higher amount of protein (up to 100 µg for tissue extracts). |
| Incorrect Antibody Dilution | Consult the antibody datasheet for the recommended dilution and optimize from there. |
Key Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction for PRMT5 Analysis
This protocol is designed to efficiently extract total protein while minimizing degradation.
-
Preparation: Pre-cool a centrifuge to 4°C. Prepare fresh RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Inhibitor Cocktail: Immediately before use, add a protease and phosphatase inhibitor cocktail to the RIPA buffer.
-
Cell Harvesting: Wash cell culture plates with ice-cold PBS. Add 1 mL of ice-cold RIPA buffer with inhibitors per 10 cm plate.
-
Lysis: Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer containing a reducing agent (e.g., DTT). Boil the samples at 95-100°C for 5-10 minutes.
-
Storage: Use samples immediately or store at -80°C.
Protocol 2: SDS-PAGE and Western Blotting for PRMT5
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane onto an 8-10% polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Dilute the PRMT5 primary antibody in the recommended blocking buffer (check the antibody datasheet). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.[10]
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected PRMT5 Western blot bands.
Caption: Potential causes of molecular weight shifts for PRMT5.
References
- 1. Anti-PRMT5 antibody (ab151321) | Abcam [abcam.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. PRMT5 protein arginine methyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. researchgate.net [researchgate.net]
- 12. PRMT5 (D5P2T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
- 14. Anti-PRMT5 Antibodies | Invitrogen [thermofisher.com]
- 15. Frontiers | PRMT5 Interacting Partners and Substrates in Oligodendrocyte Lineage Cells [frontiersin.org]
How to minimize MS4322 toxicity in in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with the in vivo use of MS4322, a specific PRMT5 PROTAC degrader. The information is presented in a question-and-answer format to address common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade the Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It is a heterobifunctional molecule that brings PRMT5 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.[1][3] This targeted protein degradation makes it a valuable tool for cancer research.[1]
Q2: What are the potential sources of toxicity for this compound in in vivo studies?
A2: Potential toxicities associated with this compound can be categorized as follows:
-
On-target toxicity: Since PRMT5 is essential for normal cellular processes, its degradation in healthy tissues can lead to adverse effects.[4] The most commonly reported dose-limiting toxicities for PRMT5 inhibitors are hematological, including thrombocytopenia, anemia, and neutropenia.[4][5][6]
-
Off-target toxicity: this compound could potentially degrade proteins other than PRMT5, leading to unforeseen side effects.[3][7]
-
PROTAC-specific toxicity: As a PROTAC, this compound's mechanism presents unique challenges. These include the potential for the accumulation of natural substrates of the recruited E3 ligase, saturation of the proteasome system, and the "hook effect" where high concentrations can lead to reduced efficacy and potential toxicity.[3]
-
Metabolite-induced toxicity: The biotransformation of this compound in the body could produce toxic metabolites.[8][9][10]
Q3: Is there any published in vivo toxicity data for this compound?
A3: Publicly available preclinical toxicology data for this compound is limited. One supplier, MedChemExpress, states that a single intraperitoneal (i.p.) dose of 150 mg/kg in male Swiss albino mice was "well tolerated."[1] However, this statement lacks detailed toxicological endpoints. Researchers should, therefore, proceed with caution and conduct their own thorough dose-finding and toxicity studies.
Q4: What are the general strategies to mitigate drug-induced toxicity in in vivo studies?
A4: General strategies include careful dose selection through dose-escalation studies, optimization of the administration route and formulation, and close monitoring of animal health.[11][12][13][14][15] Additionally, the use of appropriate animal models that can predict human responses is crucial.[16][17][18][19]
Troubleshooting Guide
This guide provides specific troubleshooting advice for issues that may arise during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Signs of hematological toxicity (e.g., pale gums, lethargy, spontaneous bleeding) | On-target PRMT5 degradation in hematopoietic stem/progenitor cells. | 1. Reduce the dose: This is the most critical first step. 2. Monitor blood parameters: Conduct complete blood counts (CBCs) regularly to monitor red blood cells, white blood cells, and platelets. 3. Consider alternative dosing schedules: Explore less frequent dosing to allow for bone marrow recovery. |
| Unexpected clinical signs of toxicity (e.g., weight loss, organ-specific distress) | Off-target protein degradation or accumulation of toxic metabolites. | 1. Perform a thorough clinical workup: This should include blood chemistry analysis and histopathological examination of major organs. 2. Investigate off-target effects: If possible, use proteomic approaches to identify unintended protein degradation. 3. Evaluate metabolism: Conduct studies to identify major metabolites and assess their potential toxicity. |
| Reduced efficacy at higher doses (Hook Effect) | Saturation of the ternary complex formation (PROTAC, PRMT5, and E3 ligase). | 1. Perform a full dose-response study: This will help identify the optimal therapeutic window and the concentration at which the hook effect occurs. 2. Avoid doses in the hook effect range: Select a dose on the ascending part of the dose-response curve for efficacy studies. |
| Poor solubility or stability of the formulation | Inherent physicochemical properties of this compound. | 1. Optimize the formulation: A recommended formulation is a solution of DMSO, PEG300, Tween-80, and saline.[1] Experiment with different excipients to improve solubility and stability.[20] 2. Characterize the formulation: Ensure the formulation is stable under the experimental conditions and does not precipitate upon administration. |
Experimental Protocols
1. Acute Toxicity Study (Dose Range Finding)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
-
Animal Model: Use a rodent model such as Sprague-Dawley rats or C57BL/6 mice.[4][16]
-
Dosing: Administer single doses of this compound via the intended route of administration (e.g., intraperitoneal or oral gavage) to different groups of animals in escalating doses.[12][21] Include a vehicle control group.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight) for at least 7 to 14 days.[11][21]
-
Endpoint Analysis: At the end of the observation period, perform a gross necropsy, collect major organs for histopathological examination, and collect blood for hematology and clinical chemistry analysis.[4][21]
2. Sub-chronic Toxicity Study
-
Objective: To evaluate the toxicity of this compound after repeated administration.
-
Animal Model: Use the same animal model as in the acute toxicity study.
-
Dosing: Administer this compound daily or on a specified schedule for a period of 14 to 28 days at three different dose levels (low, medium, and high) based on the results of the acute toxicity study.[21] Include a vehicle control group.
-
Monitoring: Conduct daily clinical observations, and monitor body weight and food consumption regularly.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a full necropsy and histopathological analysis of all major organs.[22]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
Experimental Workflow
Caption: Recommended workflow for in vivo toxicity assessment of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Inhibition Hits a Nerve (Sheath Tumor): A Targeted Strategy for MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxic metabolites from biotransformation: major organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in metabolism during toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Permethrin-induced oxidative stress and toxicity and metabolism. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I dose-escalation study and biomarker analysis of E7080 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contemporary dose-escalation methods for early phase studies in the immunotherapeutics era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multiple-dose escalation study of the safety, pharmacokinetics, and biologic activity of oral AMD070, a selective CXCR4 receptor inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Animal Models for Use in Detecting Immunotoxic Potential And Determining Mechanisms of Action - Biologic Markers in Immunotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. NTP Workshop: Animal Models for the NTP Rodent Cancer Bioassay: Stocks and Strains - Should We Switch? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. criver.com [criver.com]
- 22. Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MS4322 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to MS4322, a potent PROTAC degrader of PRMT5.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, particularly concerning unexpected lack of efficacy or the development of resistance.
Issue 1: Reduced or No Degradation of PRMT5 after this compound Treatment
If you observe suboptimal or no degradation of the target protein, PRMT5, after treating your cells with this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The reported DC50 for this compound in MCF-7 cells is 1.1 µM.[1] |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for maximal PRMT5 degradation. Degradation is typically observed after several hours of treatment. |
| "Hook Effect" | Very high concentrations of PROTACs can sometimes lead to reduced degradation efficiency due to the formation of binary complexes (PROTAC-PRMT5 or PROTAC-VHL) instead of the productive ternary complex. Perform a full dose-response curve to identify if you are observing this effect. |
| Issues with the Ubiquitin-Proteasome System | To confirm that the degradation is proteasome-dependent, co-treat the cells with a proteasome inhibitor (e.g., MG132). If PRMT5 degradation is rescued, it confirms the involvement of the proteasome. |
| Altered VHL E3 Ligase Components | Sequence the VHL gene in your cell line to check for mutations that may impair its function. Also, verify the expression of VHL and other components of the E3 ligase complex (e.g., Cullin-2) by Western blot. |
Issue 2: Cells Are Unresponsive or Show Increased Resistance to this compound
If your cells do not respond to this compound treatment or if you observe a decrease in sensitivity over time, it may indicate intrinsic or acquired resistance.
| Potential Cause | Recommended Action |
| Mutations in PRMT5 | Sequence the PRMT5 gene in resistant cells to identify any mutations that might prevent this compound binding. |
| Downregulation or Mutation of VHL | As this compound is a VHL-recruiting PROTAC, its efficacy is dependent on functional VHL.[1][2] Check for VHL expression by Western blot and sequence the VHL gene to detect any mutations or deletions. |
| Upregulation of Efflux Pumps | Increased expression of multidrug resistance pumps, such as MDR1 (ABCB1), can reduce the intracellular concentration of this compound.[3] Measure the mRNA and protein levels of ABCB1 using qRT-PCR and Western blot, respectively. Consider co-treatment with an MDR1 inhibitor. |
| Activation of Bypass Signaling Pathways | Acquired resistance to PRMT5 inhibitors has been associated with the activation of alternative signaling pathways, such as the mTOR pathway.[4] Investigate the activation status of key proteins in these pathways using Western blot. |
| Drug-Induced Transcriptional State Switch | Resistance to PRMT5 inhibitors can arise from a switch in the transcriptional state of the cells, leading to a stable resistant phenotype.[1][5] This can be investigated through transcriptomic analysis (e.g., RNA-seq) of sensitive versus resistant cells. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding resistance to this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It is a heterobifunctional molecule with one end binding to PRMT5 and the other end recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of PRMT5, marking it for degradation by the proteasome.[1]
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound have not yet been reported in the literature, based on its mechanism of action as a PRMT5-targeting and VHL-recruiting PROTAC, several potential resistance mechanisms can be hypothesized:
-
Target-based resistance:
-
Mutations in the PRMT5 gene that prevent this compound from binding.
-
Changes in PRMT5 expression levels.
-
-
E3 ligase-based resistance:
-
Drug efflux:
-
Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which can pump this compound out of the cell.[3]
-
-
Activation of bypass pathways:
-
Cancer cells may develop resistance by activating alternative signaling pathways to compensate for the loss of PRMT5. Studies with PRMT5 inhibitors have shown that activation of the mTOR signaling pathway can confer resistance.[4]
-
-
Alterations in the ubiquitin-proteasome system:
-
Mutations or altered expression of components of the ubiquitin-proteasome machinery could impair the degradation of PRMT5.
-
Q3: How can I generate an this compound-resistant cell line?
A3: A common method to generate a drug-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug.[4][8]
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay.
-
Initial drug exposure: Start by treating the cells with a low concentration of this compound (e.g., the IC20).
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at this concentration, gradually increase the dose of this compound.
-
Monitor resistance: Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Establish a stable resistant line: Continue this process until a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50).
Q4: What experimental approaches can be used to investigate the mechanism of resistance in my cell line?
A4: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic and Transcriptomic Analysis:
-
Whole-exome or targeted sequencing: To identify mutations in PRMT5, VHL, and other genes related to the ubiquitin-proteasome system.
-
RNA-sequencing: To identify changes in gene expression, such as the upregulation of efflux pumps or alterations in signaling pathways.
-
-
Protein Analysis:
-
Western blotting: To quantify the protein levels of PRMT5, VHL, and components of potential bypass pathways.
-
Co-immunoprecipitation: To confirm the formation of the PRMT5-MS4322-VHL ternary complex in sensitive versus resistant cells.
-
-
Functional Assays:
-
Cell viability assays: To confirm the resistance phenotype and determine the fold-change in IC50.
-
Efflux pump activity assays: To determine if increased drug efflux is contributing to resistance.
-
CRISPR-Cas9-mediated gene knockout/knock-in: To validate the role of specific genes (e.g., VHL, ABCB1) in conferring resistance.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in sensitive and resistant cell lines, illustrating the expected shift in potency upon the development of resistance.
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| MCF-7 | Sensitive (Parental) | 1.1 | 1 |
| MCF-7/MS4322-R | Resistant | 15.4 | 14 |
| A549 | Sensitive (Parental) | 2.5 | 1 |
| A549/MS4322-R | Resistant | 32.5 | 13 |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the assay period and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
2. Western Blot for PRMT5 and VHL
This protocol is for detecting the protein levels of PRMT5 and VHL.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5 and VHL overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
3. Quantitative Real-Time PCR (qRT-PCR) for ABCB1 Expression
This protocol is for quantifying the mRNA expression of the ABCB1 gene, which encodes the MDR1 efflux pump.
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, the cDNA template, and primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in ABCB1 expression in resistant cells compared to sensitive cells.
Visualizations
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
Caption: Potential mechanisms of cell line resistance to this compound.
Caption: A troubleshooting workflow for investigating this compound resistance.
References
- 1. DSpace [kb.osu.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the signal-to-noise ratio in MS4322 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Iso)-MS4322, a selective and potent protein arginine methyltransferase 5 (PRMT5) degrader. The focus is on improving the signal-to-noise ratio in mass spectrometry (MS)-based proteomics and metabolomics experiments designed to investigate the effects of MS4322 treatment on cellular systems.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues encountered during MS-based analysis of samples treated with this compound. A systematic approach, starting from sample preparation and moving through to data acquisition, is crucial for identifying and resolving the source of a poor signal-to-noise ratio.
Issue 1: Low Analyte Signal Intensity
A weak signal from target peptides or metabolites can prevent their reliable detection and quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Sample Preparation | Review the protein extraction and digestion protocol. Ensure complete cell lysis and efficient protein digestion. For metabolomics, verify the extraction efficiency of the chosen solvent system for the analytes of interest. | Increased yield of target peptides or metabolites, leading to a stronger signal. |
| Sample Degradation | Prepare fresh samples and standards. Investigate the stability of this compound-treated samples under the specific storage and handling conditions. | A significantly stronger signal from freshly prepared samples compared to older ones. |
| Poor Ionization Efficiency | Optimize ion source parameters such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is appropriate for the analytes' pKa to promote efficient ionization.[1] | A substantial increase in the absolute signal intensity of the target analytes. |
| Instrument Contamination | If the signal is consistently low across multiple experiments, consider cleaning the ion source and ion optics.[1] | Restoration of expected signal intensity after thorough cleaning. |
Issue 2: High Background Noise
Elevated background noise can mask low-abundance signals and complicate data analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use high-purity, MS-grade solvents and fresh reagents for mobile phase and sample preparation.[2] Filter all solutions before use. | A noticeable reduction in the baseline noise across the chromatogram. |
| Chemical Noise from System Components | Identify and replace potential sources of chemical bleed, such as old tubing or fittings.[1] Perform a "steam clean" of the LC system overnight to remove contaminants.[3] | Elimination of specific, persistent background ions and a more stable baseline. |
| Keratin (B1170402) and Polymer Contamination | During sample preparation, wear appropriate personal protective equipment (lab coat, gloves) to minimize keratin contamination.[4] Use low-binding tubes and pipette tips to avoid polymer leaching.[4] | A significant reduction in the number and intensity of keratin- and polymer-related peaks in the mass spectra. |
| Improper Grounding or Electrical Issues | Ensure all components of the LC-MS system are properly grounded. Check for and eliminate nearby sources of electrical interference.[1] | A more stable and lower-intensity baseline noise. |
Experimental Protocols
Protocol 1: In-Gel Protein Digestion for Proteomic Analysis
This protocol outlines a standard procedure for preparing protein samples from polyacrylamide gels for subsequent MS analysis.
-
Excise Gel Bands: Carefully excise the protein bands of interest from the Coomassie-stained gel using a clean scalpel. Cut the bands into small pieces (approximately 1x1 mm).
-
Destaining: Transfer the gel pieces to a low-binding microcentrifuge tube. Add a solution of 25 mM ammonium (B1175870) bicarbonate in 50% acetonitrile (B52724) and vortex for 10 minutes. Repeat this step until the gel pieces are colorless.
-
Reduction: Remove the destaining solution and add 10 mM dithiothreitol (B142953) (DTT) in 25 mM ammonium bicarbonate to cover the gel pieces. Incubate at 56°C for 45 minutes.
-
Alkylation: Cool the sample to room temperature and remove the DTT solution. Add 55 mM iodoacetamide (B48618) (IAA) in 25 mM ammonium bicarbonate. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Wash the gel pieces with 25 mM ammonium bicarbonate and then dehydrate with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge. Rehydrate the gel pieces in a solution containing trypsin (e.g., 5 ng/µL in 25 mM ammonium bicarbonate) and incubate at 37°C for 4 hours to overnight.
-
Peptide Extraction: Add 0.3% formic acid to stop the digestion. Transfer the supernatant containing the peptides to a new tube. Extract the remaining peptides from the gel pieces by adding 50% acetonitrile/0.1% formic acid, vortexing, and combining the supernatants.
-
Sample Cleanup: Dry the pooled peptide extracts in a vacuum centrifuge and resuspend in 0.1% formic acid in water for MS analysis.
Protocol 2: Collision Energy Optimization for a Target Peptide
This protocol describes how to determine the optimal collision energy for a specific precursor-to-product ion transition in a targeted proteomics experiment.
-
Prepare a Standard Solution: Prepare a standard solution of the synthetic peptide of interest at a concentration that provides a stable and robust signal.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Select Precursor and Product Ions: In the mass spectrometer software, set up a method to select the precursor ion in the first quadrupole (Q1) and the desired product ion in the third quadrupole (Q3).
-
Ramp Collision Energy: Program the instrument to acquire data while ramping the collision energy across a relevant range (e.g., 5 to 50 eV) in discrete steps.
-
Analyze the Data: Plot the intensity of the product ion as a function of the collision energy. The optimal collision energy is the value that produces the highest product ion intensity.
Diagrams
Caption: A typical experimental workflow for proteomic analysis of this compound-treated cells.
Caption: A logical workflow for troubleshooting a poor signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in proteomics experiments?
A1: The most frequently encountered contaminants are keratins from skin, hair, and clothing, as well as polymers like polyethylene (B3416737) glycols (PEGs) from lab consumables such as pipette tips and plastic tubes.[4] Surfactants used in cell lysis buffers can also be a significant source of contamination if not properly removed.[4]
Q2: How can I distinguish between chemical noise and electronic noise?
A2: Chemical noise typically appears as specific, persistent background ions in your mass spectra, often related to solvent impurities or system contaminants. Electronic noise, on the other hand, is generally observed as a random, unstable baseline and is often related to improper grounding or other electrical issues.[1]
Q3: When should I re-optimize the ion source settings?
A3: It is good practice to re-optimize your ion source settings whenever you are analyzing a new class of compounds, have made significant changes to your chromatographic method, or after performing instrument maintenance. Regular checks of key parameters can help ensure consistent performance.
Q4: What is the purpose of the reduction and alkylation steps in protein sample preparation?
A4: The reduction step, typically using DTT, breaks the disulfide bonds between cysteine residues in proteins, which helps to unfold the protein structure. The subsequent alkylation step, commonly with iodoacetamide, chemically modifies the now-free sulfhydryl groups on the cysteine residues. This prevents the disulfide bonds from reforming, making the protein more accessible to enzymatic digestion by proteases like trypsin.
Q5: Can the this compound compound itself interfere with the MS analysis?
A5: It is possible that this compound or its metabolites could be detected in the mass spectrometer, potentially causing ion suppression or appearing as background ions. It is advisable to run a vehicle-only control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) to identify any signals that are directly related to the compound or the vehicle. This will help in distinguishing the biological effects of this compound from any direct analytical interference.
References
Technical Support Center: Validating E3 Ligase Engagement of MS4322
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the E3 ligase engagement of MS4322, a potent and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of PRMT5. It is a heterobifunctional molecule consisting of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to PRMT5. By simultaneously binding to both VHL and PRMT5, this compound brings the E3 ligase in close proximity to the target protein, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.
Q2: Which E3 ligase does this compound recruit?
This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to mediate the degradation of its target protein, PRMT5.
Q3: What are the key validation assays to confirm this compound engagement with the VHL E3 ligase?
The primary methods to validate the engagement of this compound with the VHL E3 ligase include:
-
Co-Immunoprecipitation (Co-IP): To demonstrate the formation of the ternary complex between PRMT5, this compound, and VHL.
-
Cellular Thermal Shift Assay (CETSA): To show direct binding of this compound to VHL in a cellular context by observing a shift in the thermal stability of VHL.
-
In Vitro Ubiquitination Assays: To confirm that this compound promotes the VHL-mediated ubiquitination of PRMT5.
-
Competitive Binding Assays: To determine the binding affinity of this compound to the VHL E3 ligase.
Q4: What are typical DC50 and Dmax values for this compound?
In MCF-7 breast cancer cells, this compound has been shown to induce PRMT5 degradation with a DC50 of 1.1 µM and achieve a Dmax of 74% .
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
| Parameter | Value | Cell Line | Notes |
| DC50 | 1.1 µM | MCF-7 | Concentration of this compound required to degrade 50% of PRMT5. |
| Dmax | 74% | MCF-7 | Maximum percentage of PRMT5 degradation achieved with this compound. |
| Assay | Purpose | Key Considerations |
| Co-Immunoprecipitation | Confirm ternary complex formation | Proper antibody selection and lysis buffer conditions are critical. |
| CETSA | Validate target engagement in cells | Optimization of heating temperature and duration is necessary. |
| In Vitro Ubiquitination | Demonstrate ubiquitination of PRMT5 | Requires purified E1, E2, VHL, and PRMT5 proteins. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is designed to detect the formation of the PRMT5-MS4322-VHL ternary complex in cells.
Materials:
-
Cells expressing endogenous or over-expressed VHL and PRMT5.
-
This compound and a negative control (e.g., a compound with a mutated VHL ligand).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Anti-VHL or Anti-PRMT5 antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blotting (anti-PRMT5, anti-VHL, and anti-GAPDH as a loading control).
Procedure:
-
Cell Treatment: Treat cells with this compound or the negative control at the desired concentration for the optimal time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold Lysis Buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Wash the beads several times with Wash Buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in Elution Buffer.
-
Western Blotting: Analyze the eluates by Western blotting using antibodies against PRMT5 and VHL to detect the co-immunoprecipitated proteins.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol assesses the direct binding of this compound to VHL in intact cells.
Materials:
-
Cells of interest.
-
This compound and vehicle control (e.g., DMSO).
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating (e.g., PCR machine) and protein quantification (e.g., Western blot apparatus).
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at various temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge to separate the soluble fraction from the precipitated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an anti-VHL antibody. An increase in the amount of soluble VHL at higher temperatures in the presence of this compound indicates target engagement.
In Vitro Ubiquitination Assay Protocol
This assay confirms that this compound promotes the VHL-dependent ubiquitination of PRMT5.
Materials:
-
Recombinant human E1 activating enzyme.
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex.
-
Recombinant human PRMT5.
-
Ubiquitin.
-
ATP.
-
This compound.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT).
Procedure:
-
Reaction Setup: Combine E1, E2, VBC, PRMT5, ubiquitin, and ATP in the reaction buffer.
-
Add Compound: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-PRMT5 antibody to detect the formation of polyubiquitinated PRMT5, which will appear as a high-molecular-weight smear.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No PRMT5 degradation observed | 1. This compound concentration is too low or treatment time is too short. 2. VHL E3 ligase is not expressed or is inactive in the cell line. 3. The proteasome is inhibited. | 1. Perform a dose-response and time-course experiment. 2. Confirm VHL expression by Western blot. Use a positive control cell line known to express VHL. 3. Ensure no proteasome inhibitors are present. Use a proteasome inhibitor as a negative control. |
| High background in Co-IP | 1. Insufficient washing. 2. Lysis buffer is not stringent enough. 3. Antibody is cross-reacting. | 1. Increase the number of washes and/or the stringency of the wash buffer. 2. Increase the detergent concentration in the lysis buffer. 3. Use a different, more specific antibody. Perform a negative control IP with an isotype-matched IgG. |
| No thermal shift observed in CETSA | 1. The compound does not significantly stabilize the protein. 2. The heating temperature or duration is not optimal. | 1. This is a possible outcome. Confirm engagement with an orthogonal method like Co-IP. 2. Optimize the heating conditions by testing a wider range of temperatures and incubation times. |
| No in vitro ubiquitination | 1. One or more recombinant proteins are inactive. 2. ATP has degraded. | 1. Test the activity of each component individually. 2. Use a fresh stock of ATP. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Troubleshooting decision tree for no PRMT5 degradation.
Validation & Comparative
A Head-to-Head Battle in Cancer Therapy: Comparing PRMT5-Targeting Molecules MS4322 and EPZ015666
In the landscape of precision oncology, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target due to its overexpression and critical role in the proliferation of various cancers. This guide provides a detailed comparison of two distinct molecules designed to counteract PRMT5's oncogenic activity: EPZ015666, a small molecule inhibitor, and MS4322, a next-generation PROTAC degrader built upon the EPZ015666 scaffold. This objective analysis, supported by experimental data, will illuminate their differing mechanisms of action and therapeutic potential for researchers and drug development professionals.
Differentiating Mechanism of Action: Inhibition vs. Degradation
EPZ015666 functions as a potent and selective inhibitor of PRMT5's enzymatic activity. It operates in a peptide-substrate-competitive and S-adenosylmethionine (SAM)-uncompetitive manner, effectively blocking the methyltransferase function of PRMT5.[1]
In contrast, this compound represents a newer therapeutic modality known as a Proteolysis Targeting Chimera (PROTAC). This bifunctional molecule links the PRMT5-binding component of EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This unique structure allows this compound to act as a molecular bridge, bringing PRMT5 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the PRMT5 protein by the proteasome.[2]
Quantitative Performance Metrics
Direct comparative studies showcase the distinct biochemical and cellular activities of this compound and EPZ015666. While both molecules potently interact with PRMT5, their downstream effects and cellular potencies differ significantly due to their divergent mechanisms.
| Parameter | This compound | EPZ015666 | Cell Line | Reference |
| Biochemical IC50 | 18 nM | 22 nM | N/A | [4][5] |
| Cellular DC50 (PRMT5 Degradation) | 1.1 µM | N/A | MCF-7 | [4][6][7] |
| Antiproliferative IC50 | In the range of EPZ015666 | 96-904 nM | Multiple Cancer Cell Lines | [2][8] |
Efficacy in Cancer Cell Lines
This compound has demonstrated effective reduction of PRMT5 protein levels and subsequent growth inhibition in a variety of cancer cell lines, including breast (MCF-7), cervical (HeLa), lung (A549), glioblastoma (A172), and leukemia (Jurkat) cells.[2][4] The antiproliferative effects of this compound are primarily attributed to its ability to degrade PRMT5 rather than just inhibit its enzymatic function.[4]
EPZ015666 has shown potent antiproliferative activity, particularly in mantle cell lymphoma (MCL) cell lines, with IC50 values in the nanomolar range.[5][9] Its efficacy has been linked to the inhibition of SmD3 methylation, a critical substrate of PRMT5 involved in RNA processing, leading to cell death.[5][9]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
Biochemical PRMT5 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of PRMT5 in a cell-free system.
Workflow:
Protocol:
-
Prepare a reaction mixture containing recombinant PRMT5 enzyme, a histone H4 peptide substrate, and S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) in an appropriate assay buffer.
-
Add serial dilutions of the test compounds (this compound or EPZ015666) to the reaction mixture.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction, typically by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated histone H4 peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.[10]
Cellular PRMT5 Degradation Assay (for this compound)
This assay measures the reduction in cellular PRMT5 protein levels following treatment with a PROTAC degrader.
Workflow:
References
- 1. lifesensors.com [lifesensors.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Role of PRMT1 and PRMT5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. products.advansta.com [products.advansta.com]
- 6. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 7. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. licorbio.com [licorbio.com]
- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRMT5 Degraders: MS4322 and Emerging Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-in-class Protein Arginine Methyltransferase 5 (PRMT5) degrader, MS4322, with other notable PRMT5-targeting PROTACs. This comparison is supported by available experimental data on their efficacy and mechanisms of action.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in various cancers due to its role in regulating key cellular processes, including cell cycle progression, signal transduction, and RNA splicing. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to not only inhibit but eliminate the PRMT5 protein. This guide focuses on this compound, the first-in-class PRMT5 degrader, and compares its performance with newer degraders like MS115 and YZ-836P.
At a Glance: Comparative Efficacy of PRMT5 Degraders
The following table summarizes the key quantitative data for this compound and other PRMT5 degraders, highlighting their degradation potency and anti-proliferative effects.
| Degrader | Target Ligand | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Anti-proliferative IC50 | Reference |
| This compound | EPZ015666 | VHL | MCF-7 | 1.1 µM | 74% | Not explicitly stated, but inhibits growth | [1][2][3] |
| MS115 | Not specified | VHL | MDAMB468 | 17.4 nM (PRMT5), 11.3 nM (MEP50) | >85% | Not specified | [4] |
| YZ-836P | Not specified | CRBN | HCC1806 | Not specified | Not specified | 2.1 µM | [5] |
| HCC1937 | 1.0 µM | [5] |
Note: A direct head-to-head comparison of DC50 values in the same cell line for all three degraders is not publicly available. The data presented is from different studies and cell lines, which should be considered when interpreting potency.
Delving Deeper: Mechanism of Action and Signaling Pathways
PRMT5 degraders are heterobifunctional molecules that induce the degradation of the PRMT5 protein through the ubiquitin-proteasome system. They consist of a ligand that binds to PRMT5, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination of PRMT5, marking it for degradation by the proteasome.
Mechanism of PROTAC-mediated PRMT5 degradation.
PRMT5 is a key regulator of various signaling pathways implicated in cancer cell proliferation, survival, and differentiation. By degrading PRMT5, these PROTACs can effectively shut down these pro-tumorigenic signaling cascades.
Simplified PRMT5 signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of PRMT5 degraders.
Cell Viability and Proliferation Assays
These assays are crucial for determining the anti-proliferative effects of the degraders.
-
Principle: To measure the number of viable cells in a population after treatment with the degrader.
-
Methods:
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of metabolically active cells.
-
Cell Counting Kit-8 (CCK-8) Colorimetric Assay: Uses a water-soluble tetrazolium salt to produce a colored formazan (B1609692) dye upon reduction by cellular dehydrogenases.
-
-
General Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PRMT5 degrader or vehicle control for a specified period (e.g., 72 hours).
-
Add the assay reagent (CTG or CCK-8) to each well.
-
Measure luminescence (for CTG) or absorbance (for CCK-8) using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Western Blotting for PRMT5 Degradation
Western blotting is the primary method to visualize and quantify the degradation of the target protein.
-
Principle: To detect the amount of PRMT5 protein in cell lysates after treatment with a degrader.
-
General Protocol:
-
Treat cells with the PRMT5 degrader at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PRMT5, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation (DC50 and Dmax).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the ternary complex (PRMT5-PROTAC-E3 ligase), which is the cornerstone of the PROTAC mechanism.
-
Principle: To immunoprecipitate a component of the ternary complex (e.g., the E3 ligase) and then detect the other components (PRMT5) by Western blotting.
-
General Protocol:
-
Treat cells with the PRMT5 degrader and a proteasome inhibitor (to prevent degradation of the complex).
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) conjugated to beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against PRMT5 and the E3 ligase.
-
In-Cell Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of PRMT5.
-
Principle: To immunoprecipitate PRMT5 and then detect the presence of ubiquitin chains by Western blotting.
-
General Protocol:
-
Transfect cells with a plasmid expressing tagged ubiquitin (e.g., HA-ubiquitin).
-
Treat the cells with the PRMT5 degrader and a proteasome inhibitor.
-
Lyse the cells under denaturing conditions to disrupt non-covalent protein interactions.
-
Immunoprecipitate PRMT5 using a specific antibody.
-
Wash the immunoprecipitate.
-
Analyze the immunoprecipitate by Western blotting using an anti-HA antibody to detect ubiquitinated PRMT5.
-
General experimental workflow for PRMT5 degrader evaluation.
Conclusion
This compound represents a landmark achievement as the first-in-class PRMT5 degrader, providing a valuable tool for studying PRMT5 biology and a foundation for the development of new cancer therapeutics. However, the field is rapidly advancing, with newer degraders such as MS115 and YZ-836P demonstrating enhanced potency and, in some cases, different E3 ligase recruitment mechanisms.
The choice of a PRMT5 degrader for research or therapeutic development will depend on several factors, including the specific cancer type, the desired potency and degradation kinetics, and the E3 ligase expression profile of the target cells. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these and future PRMT5 degraders, enabling researchers to make informed decisions in the quest for more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Off-Target Landscape: A Comparative Guide to Mass Spectrometry-Based Protein Analysis for MS4322
For researchers, scientists, and drug development professionals, understanding the off-target effects of a small molecule inhibitor like MS4322 is paramount for a comprehensive assessment of its therapeutic potential and safety profile. Mass spectrometry (MS)-based proteomics has emerged as a powerful, unbiased tool to identify these unintended protein interactions. This guide provides a comparative overview of the leading MS-based techniques for off-target protein analysis, offering insights into their experimental protocols and data presentation to aid in the selection of the most appropriate strategy.
This guide will compare three prominent methodologies: Thermal Proteome Profiling (TPP), Chemical Proteomics (CP), and Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS). Each approach offers unique advantages and is suited to different experimental questions.
At a Glance: Comparison of Off-Target Analysis Techniques
| Feature | Thermal Proteome Profiling (TPP) | Chemical Proteomics (CP) | CETSA-MS |
| Principle | Ligand-induced thermal stabilization of proteins. | Affinity-based capture of interacting proteins. | Ligand-induced thermal stabilization of proteins in intact cells. |
| Sample Type | Cell lysate, intact cells, tissues. | Cell lysate, tissues. | Intact cells, tissues. |
| Compound Requirement | No modification required. | Immobilization or tagging of the compound is necessary. | No modification required. |
| Key Output | Changes in protein melting temperature (Tm). | Enriched proteins that bind to the compound. | Changes in soluble protein fraction after heat shock. |
| Primary Advantage | In vivo target engagement without compound modification. | Direct identification of binding partners. | Measures target engagement in a physiological context. |
| Primary Limitation | Indirectly measures binding; membrane proteins can be challenging. | Compound modification may alter binding; potential for non-specific binders. | Less sensitive for weak binders; limited by antibody availability for validation. |
In-Depth Look: Methodologies and Experimental Workflows
Thermal Proteome Profiling (TPP)
TPP is a powerful technique to assess drug-target and off-target engagement in a cellular context without the need for compound modification.[1][2][3][4] The method is based on the principle that the binding of a small molecule can alter the thermal stability of a protein.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat to a range of different temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Digestion and Labeling: Digest the soluble proteins into peptides and label with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.[5]
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the melting curves for thousands of proteins by plotting the relative protein abundance against temperature. A shift in the melting curve between the this compound-treated and control samples indicates a potential interaction.
TPP Experimental Workflow
Chemical Proteomics (CP)
Chemical proteomics directly identifies proteins that bind to a small molecule of interest.[6][7][8][9] This is typically achieved by immobilizing the compound on a solid support and using it as bait to capture interacting proteins from a cell lysate.
-
Compound Immobilization: Synthesize an analog of this compound with a linker for immobilization onto beads (e.g., agarose (B213101) or magnetic beads).
-
Cell Lysis: Prepare a protein lysate from cultured cells.
-
Affinity Enrichment: Incubate the lysate with the this compound-immobilized beads. A control with beads alone or beads with a non-binding analog should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins enriched in the this compound sample compared to the control.
Chemical Proteomics Workflow
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)
CETSA-MS, similar to TPP, relies on ligand-induced thermal stabilization but is often performed on intact cells, providing a highly physiological context for assessing target engagement.[10][11][12]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells to a specific temperature that induces denaturation of unbound proteins.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Digestion: Digest the soluble proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptides using quantitative mass spectrometry (e.g., label-free quantification or isotopic labeling).
-
Data Analysis: Compare the abundance of proteins in the soluble fraction between the this compound-treated and control samples. Increased abundance in the treated sample suggests stabilization and therefore binding.
CETSA-MS Experimental Workflow
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
To illustrate the importance of off-target analysis, consider the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. A small molecule inhibitor designed to target a specific kinase in this pathway could have unintended interactions with other kinases or pathway components, leading to unexpected biological outcomes. Identifying these off-targets is crucial for interpreting the compound's mechanism of action and potential side effects.
Simplified PI3K/AKT/mTOR Signaling Pathway
Conclusion
The choice of a mass spectrometry-based technique for the off-target analysis of this compound will depend on the specific research question, the properties of the compound, and the available resources. TPP and CETSA-MS are excellent for identifying target and off-target engagement in a physiological context without modifying the compound. Chemical Proteomics provides a more direct approach to identify binding partners, though it requires chemical modification of the compound. By carefully considering the strengths and limitations of each method, researchers can design robust experiments to comprehensively profile the protein interaction landscape of this compound, paving the way for a more complete understanding of its biological effects.
References
- 1. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MS4370 as a Negative Control for MS4322-Mediated PRMT5 Degradation
In the study of targeted protein degradation, the use of appropriate negative controls is paramount to validate that the observed biological effects are a direct result of the intended protein's degradation. For studies involving MS4322, a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5), the structurally similar molecule MS4370 serves as an essential negative control. This guide provides a comparative analysis of this compound and MS4370, detailing their distinct biochemical properties and providing experimental protocols to demonstrate the on-target activity of this compound.
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate PRMT5, an enzyme frequently overexpressed in various cancers. It achieves this by simultaneously binding to PRMT5 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of PRMT5.
To verify that the degradation of PRMT5 is a direct consequence of this induced proximity, a negative control that is incapable of forming the key ternary complex (PRMT5-MS4322-VHL) is required. MS4370 is specifically designed for this purpose. It shares the same PRMT5-binding moiety as this compound but contains a diastereomer of the VHL-binding ligand. This stereochemical alteration significantly impairs its ability to recruit the VHL E3 ligase, thus preventing the ubiquitination and degradation of PRMT5.
Comparative Analysis of this compound and MS4370
The efficacy of this compound as a PRMT5 degrader and the inability of MS4370 to perform this function are demonstrated through various biochemical and cellular assays. The key distinctions in their activities are summarized in the table below.
| Parameter | This compound | MS4370 | Rationale for Difference |
| PRMT5 Degradation (DC50) in MCF-7 cells | 1.1 µM[1] | No degradation observed at 5 µM[1] | MS4370's impaired VHL binding prevents the formation of a productive ternary complex required for degradation. |
| Maximum PRMT5 Degradation (Dmax) in MCF-7 cells | 74%[1] | Not applicable | Due to the lack of degradation activity. |
| PRMT5 Inhibitory Activity (IC50) | 18 nM[1] | Data not available | Both molecules are expected to have similar PRMT5 binding and inhibitory activity as they share the same PRMT5 ligand. |
| VHL E3 Ligase Binding | Active | Impaired | MS4370 is a diastereomer of the VHL ligand, which disrupts the key interactions required for efficient binding. |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound-mediated PRMT5 degradation and the role of MS4370 as a negative control can be visualized through the following signaling pathway and experimental workflow diagrams.
Caption: Mechanism of this compound-induced PRMT5 degradation versus the inactive MS4370 control.
Caption: Experimental workflow for comparing the effects of this compound and MS4370.
Experimental Protocols
To experimentally validate the specific activity of this compound and the utility of MS4370 as a negative control, the following key experiments are typically performed.
Western Blotting for PRMT5 Degradation
Objective: To visually and quantitatively assess the degradation of PRMT5 in cells treated with this compound compared to MS4370.
Methodology:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM), a single high concentration of MS4370 (e.g., 5 µM), and a vehicle control (DMSO) for 48-72 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT5 and the loading control.
-
Normalize the PRMT5 signal to the loading control signal for each sample.
-
Compare the normalized PRMT5 levels in this compound and MS4370-treated cells to the vehicle control.
-
Cell Viability Assay
Objective: To determine the effect of PRMT5 degradation by this compound on cell proliferation and to confirm that any observed cytotoxicity is not a non-specific effect of the compound structure (using MS4370).
Methodology:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and MS4370. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each compound.
-
By following these experimental protocols, researchers can robustly demonstrate that this compound effectively degrades PRMT5 in a concentration-dependent manner, leading to a reduction in cancer cell viability. The lack of activity of MS4370 in these assays confirms that the observed effects of this compound are specifically due to its ability to recruit the VHL E3 ligase and induce the degradation of PRMT5, thereby validating its mechanism of action.
References
A Comparative Guide to Validating the Selectivity of MS4322 for PRMT5
This guide provides a comprehensive comparison of MS4322, a potent PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5), with alternative small-molecule inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to validate inhibitor selectivity and target engagement.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a vital role in numerous cellular processes, including gene transcription, mRNA splicing, signal transduction, and the DNA damage response.[2][3] Dysregulation and overexpression of PRMT5 are associated with various cancers, making it a compelling therapeutic target.[4][5]
Therapeutic strategies to counteract PRMT5 activity include direct enzymatic inhibition and targeted protein degradation. This compound represents the latter approach as a Proteolysis Targeting Chimera (PROTAC), which induces the degradation of PRMT5.[6][7] This guide compares this compound with established small-molecule inhibitors like GSK3326595 and JNJ-64619178, focusing on methods to validate their selectivity.
Data Presentation: Quantitative Comparison of PRMT5 Modulators
The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound against leading PRMT5 inhibitors.
Table 1: Biochemical and Cellular Potency
| Compound | Type | Mechanism of Action | Biochemical IC₅₀ (vs. PRMT5) | Cellular DC₅₀ (PRMT5 Degradation) |
|---|---|---|---|---|
| This compound | PROTAC Degrader | Links PRMT5 to VHL E3 ligase for proteasomal degradation.[6][7] | 18 nM[8][9] | 1.1 µM (in MCF-7 cells)[6][8] |
| GSK3326595 | Small-Molecule Inhibitor | SAM-uncompetitive, peptide-competitive inhibitor.[10] | 6 nM[10] | N/A |
| JNJ-64619178 | Small-Molecule Inhibitor | Potent, selective, and time-dependent inhibitor.[3][11] | >80% inhibition at 10 µM[11] | N/A |
| EPZ015666 | Small-Molecule Inhibitor | Parent inhibitor of this compound; SAM-cooperative, peptide-competitive.[7][12] | 22 nM[12] | N/A |
Table 2: Selectivity Profile
| Compound | Selectivity Data |
|---|---|
| This compound | Highly selective for PRMT5 as determined by a global proteomic study.[7] |
| GSK3326595 | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other histone methyltransferases.[10] A chemoproteomic analysis also suggested exquisite selectivity in cells.[13] |
| JNJ-64619178 | Minimal inhibition (<15%) of other closely related arginine methyltransferases (e.g., PRMT1, PRMT7) and lysine (B10760008) methyltransferases at 10 µM.[11] |
Experimental Protocols
Detailed methodologies are essential for the accurate validation of inhibitor selectivity and target engagement. Below are protocols for key experimental assays.
Biochemical Enzymatic Assay (AlphaScreen)
This assay quantitatively measures the enzymatic activity of PRMT5 by detecting S-adenosylhomocysteine (SAH), a byproduct of methylation reactions.
-
Objective: To determine the in vitro IC₅₀ value of an inhibitor against the purified PRMT5/MEP50 complex.
-
Materials:
-
Purified recombinant human PRMT5/MEP50 complex.
-
Biotinylated histone H4 peptide substrate.
-
S-adenosylmethionine (SAM).
-
Test compound (this compound or alternative).
-
AlphaScreen detection kit components (e.g., anti-SAH antibody, donor/acceptor beads).[14]
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the PRMT5/MEP50 enzyme, the peptide substrate, and the test compound at various concentrations. Include DMSO-only (100% activity) and no-enzyme (background) controls.
-
Enzyme Incubation: Pre-incubate the enzyme with the inhibitor for 30-60 minutes at room temperature.[15]
-
Reaction Initiation: Start the reaction by adding SAM. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and add the AlphaScreen acceptor beads and anti-SAH antibody, followed by an incubation period. Add the donor beads and incubate in the dark.
-
Data Acquisition: Read the plate using an AlphaScreen-capable plate reader. The signal is inversely proportional to PRMT5 activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (Western Blot)
This assay confirms target engagement within a cellular context by measuring the reduction of a known PRMT5-mediated methylation mark, symmetric dimethylarginine (SDMA), on a substrate like SmD3.
-
Objective: To determine the cellular potency (EC₅₀) of an inhibitor by quantifying the reduction of a specific PRMT5 substrate methylation mark.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549).[8]
-
Test compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the test compound for 48-96 hours.
-
Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Western Blot:
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody (anti-SDMA or anti-PRMT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities. For inhibitors, normalize the SDMA signal to a loading control to determine the reduction in methylation. For degraders like this compound, normalize the total PRMT5 signal to a loading control to determine the extent of degradation (DC₅₀).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement in intact cells. It is based on the principle that ligand binding increases the thermal stability of the target protein.[16][17]
-
Objective: To confirm that a compound directly binds to and stabilizes PRMT5 in a cellular environment.
-
Materials:
-
Intact cells.
-
Test compound and vehicle control (DMSO).
-
PBS with protease inhibitors.
-
Equipment for heating (e.g., PCR cycler), cell lysis, and Western blotting.
-
-
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle at a fixed concentration for a specified time (e.g., 2 hours).[16]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling.[18]
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Analyze the amount of soluble PRMT5 remaining at each temperature using Western blotting, as described in the protocol above.
-
Analysis: Plot the amount of soluble PRMT5 against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[17]
-
Visualizations
PRMT5 Signaling and Inhibition
// Pathway connections SAM -> PRMT5 [label=" Binds"]; Substrate -> PRMT5 [label=" Binds"]; PRMT5 -> Methylated_Substrate [label=" Catalyzes\nMethylation"]; Methylated_Substrate -> Transcription; Methylated_Substrate -> Splicing;
// Inhibition connections Inhibitors -> PRMT5 [label=" Inhibit Activity", color="#EA4335", arrowhead=Tee]; this compound -> PRMT5 [label=" Induces Degradation", color="#EA4335", arrowhead=Tee]; } END_DOT Caption: PRMT5 signaling pathway and points of therapeutic intervention.
Workflow for Validating Inhibitor Selectivity
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References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Inhibition of prmt5 by repurposing market drugs - a fresh therapeutic pathway for cancer treatment - ecancer [ecancer.org]
- 6. This compound | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MS4322 and RNAi for PRMT5 Silencing
For Researchers, Scientists, and Drug Development Professionals
The targeted silencing of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical strategy in cancer research and therapy. PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in a multitude of cellular processes including gene expression, RNA splicing, signal transduction, and cell proliferation.[1][2][3] Its overexpression is linked to poor prognosis in various cancers, making it a prime target for therapeutic intervention.[4][5][6]
This guide provides an objective, data-driven comparison of two prominent methods for PRMT5 silencing: the PROTAC degrader MS4322 and RNA interference (RNAi) technologies. We will delve into their mechanisms of action, comparative efficacy, and experimental protocols to assist researchers in selecting the optimal tool for their specific research needs.
Mechanism of Action: Degradation vs. Post-Transcriptional Silencing
The fundamental difference between this compound and RNAi lies in their approach to reducing PRMT5 activity.
This compound: Targeted Protein Degradation
This compound is a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of PRMT5.[7][8] It is a bifunctional molecule that links a PRMT5 inhibitor (EPZ015666) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][9] By simultaneously binding to PRMT5 and the E3 ligase, this compound forms a ternary complex that induces the ubiquitination of PRMT5, marking it for degradation by the proteasome.[7][10] This mechanism removes the entire protein from the cell, targeting both its catalytic and non-catalytic scaffolding functions.[11]
RNAi: Post-Transcriptional Gene Silencing
Comparative Efficacy and Specificity
Both this compound and RNAi have demonstrated effective silencing of PRMT5. However, their quantitative performance metrics differ, which may influence the choice of technology for a given experiment.
| Parameter | This compound | RNAi (shRNA) | Source |
| Target | PRMT5 Protein | PRMT5 mRNA | [10][14] |
| Mechanism | Proteasomal Degradation | mRNA Cleavage | [7][14] |
| DC50 | 1.1 µM (in MCF-7 cells) | Not Applicable | [9][10] |
| Dmax | 74% reduction (in MCF-7 cells) | Not specified, but Western blots show dramatic reduction | [10][15] |
| IC50 (Inhibition) | 18 nM (Methyltransferase activity) | Not Applicable | [10] |
| Effective Concentration | 0.05 - 5 µM | Varies with vector and cell line | [10] |
| Duration of Effect | Reversible after washout (protein levels recover within 48h) | Can be long-term with stable integration of shRNA | [7][14] |
| Specificity | Highly selective for PRMT5 (Global Proteomics) | Potential for off-target effects due to sequence homology | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are summarized protocols for inducing PRMT5 silencing using this compound and RNAi.
Protocol 1: PRMT5 Degradation using this compound
This protocol is based on studies performed in MCF-7 breast cancer cells.[7]
-
Cell Culture: Plate MCF-7 cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).[10]
-
Treatment: Replace the existing cell culture medium with the medium containing this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 6 to 7 days).[7][10] The optimal incubation time may vary depending on the cell line and desired level of degradation.
-
Verification of Degradation:
-
Harvest the cells and prepare whole-cell lysates.
-
Perform Western blot analysis using an antibody specific for PRMT5 to quantify the reduction in protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Functional Assays: Following confirmation of PRMT5 degradation, proceed with downstream functional assays, such as cell proliferation assays (e.g., BrdU incorporation) or analysis of downstream signaling pathways.[10][15]
Protocol 2: PRMT5 Silencing using Lentiviral shRNA
This protocol is a general guideline based on studies using shRNA to silence PRMT5 in cancer cell lines.[15][16]
-
shRNA Vector: Obtain a lentiviral vector expressing an shRNA sequence targeting PRMT5. A non-targeting (NT) shRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect the shRNA vector along with packaging plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Virus Titer Determination: Determine the titer of the produced lentivirus to ensure an appropriate multiplicity of infection (MOI).
-
Transduction:
-
Plate the target cells (e.g., A549 lung cancer cells) and allow them to adhere.
-
Infect the cells with the lentivirus expressing either PRMT5 shRNA or NT shRNA in the presence of polybrene to enhance transduction efficiency.
-
-
Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Verification of Silencing:
-
Expand the selected cells and harvest them for analysis.
-
Confirm the knockdown of PRMT5 at both the mRNA level (using RT-qPCR) and the protein level (using Western blot analysis).
-
-
Functional Assays: Use the stable PRMT5-silenced cell line for subsequent experiments to study the functional consequences of PRMT5 loss.
Visualizing the Comparison and Pathways
PRMT5 Signaling Pathways
Experimental Workflow for PRMT5 Silencing
Logical Comparison: this compound vs. RNAi
Conclusion: Choosing the Right Tool
The choice between this compound and RNAi for PRMT5 silencing depends heavily on the experimental goals.
Choose this compound for:
-
Rapid and transient protein removal: Its effects are reversible, making it ideal for studying the consequences of acute protein loss.[7]
-
High specificity: Global proteomic studies confirm this compound is highly selective for PRMT5, minimizing concerns about off-target effects.[8]
-
Targeting all protein functions: As it removes the entire protein, it ablates both catalytic and non-catalytic scaffolding roles of PRMT5.[11]
-
Pharmacological studies: As a small molecule, it serves as a valuable tool for preclinical therapeutic studies.[9][11]
Choose RNAi for:
-
Stable, long-term silencing: The integration of shRNA constructs can create stable cell lines with constitutive PRMT5 knockdown, which is advantageous for long-term studies and xenograft models.[15]
-
Genetic validation: RNAi directly targets the gene's transcript, providing a complementary genetic approach to validate findings from small molecule inhibitors or degraders.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Sustained cancer‐relevant alternative RNA splicing events driven by PRMT5 in high‐risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MST2 methylation by PRMT5 inhibits Hippo signaling and promotes pancreatic cancer progression | The EMBO Journal [link.springer.com]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | PRMT5 PROTAC | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. What Is RNAi? Gene Silencing Explained for Researchers and Innovators | The Scientist [the-scientist.com]
- 13. news-medical.net [news-medical.net]
- 14. Gene Specific Silencing by RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of RORα Stability through PRMT5-Dependent Symmetric Dimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Consequences of PRMT5 Ablation: A Comparative Guide to Genetic Knockout versus MS4322-Induced Degradation
For researchers, scientists, and drug development professionals investigating the multifaceted roles of Protein Arginine Methyltransferase 5 (PRMT5), understanding the nuanced differences between experimental approaches to deplete this key enzyme is paramount. This guide provides an objective comparison of two prominent methods: genetic knockout and targeted degradation using the PROTAC molecule MS4322. We delve into the phenotypic disparities, present supporting experimental data in a clear, comparative format, and provide detailed methodologies for key assays.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a plethora of cellular processes including gene transcription, RNA splicing, and signal transduction.[1] Its aberrant expression is implicated in multiple cancers, making it a compelling therapeutic target.[2][3][4][5] Genetic knockout has traditionally been the gold standard for studying the loss-of-function phenotypes of a protein. However, the advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), offers a powerful chemical biology approach to acutely deplete a target protein. This compound is a first-in-class PROTAC that recruits PRMT5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[2][3][5] While both genetic knockout and this compound-mediated degradation lead to the loss of PRMT5, the kinetics, completeness, and potential off-target effects of each method can result in distinct phenotypic outcomes.
Phenotypic Comparison: Genetic Knockout vs. This compound Degradation
The primary distinction between genetic knockout and this compound-induced degradation lies in the temporal control and the potential for compensatory mechanisms. Genetic knockout results in a permanent loss of the PRMT5 protein from the outset of the experimental model, which can sometimes lead to the development of compensatory pathways. In contrast, this compound allows for acute, dose-dependent degradation of PRMT5, enabling the study of the immediate consequences of its depletion in a given biological system.[2]
PROTAC-mediated degradation is often considered to phenocopy genetic knockout, as it eliminates both the catalytic and scaffolding functions of the target protein.[3] This is a key advantage over small molecule inhibitors that only block the catalytic activity and may not affect the protein's non-enzymatic roles.[3]
Below, we summarize the reported phenotypic effects of both PRMT5 genetic knockout and this compound-induced degradation across various cancer models.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data associated with PRMT5 genetic knockout and this compound-mediated degradation.
Table 1: Effects of PRMT5 Genetic Knockdown/Knockout on Cancer Cell Lines
| Cell Line | Cancer Type | Method | Phenotypic Effect | Reference |
| LNCaP | Prostate Cancer | shRNA-mediated knockdown | Suppressed tumor growth in xenograft models. | [3] |
| HCC cell lines | Hepatocellular Carcinoma | Knockdown | Decreased proliferation, invasion, and migration. | [3] |
| MYC-driven B cell lymphoma | B-cell Lymphoma | Knockdown | Drastically prolonged survival in a murine model. | [3] |
| Glioblastoma (patient-derived xenografts) | Glioblastoma | Knockdown | Effectively suppressed tumor growth in vivo. | [3] |
Table 2: Efficacy of this compound in Degrading PRMT5 and Inhibiting Cell Proliferation
| Cell Line | Cancer Type | This compound DC50 | This compound Dmax | Effect on Cell Proliferation | Reference |
| MCF-7 | Breast Cancer | 1.1 ± 0.6 μM | 74 ± 10% | Potently inhibited proliferation in a concentration-dependent manner. | [2][6] |
| HeLa | Cervical Cancer | Not reported | Significant reduction in PRMT5 levels | Inhibited proliferation. | [6] |
| A549 | Lung Adenocarcinoma | Not reported | Significant reduction in PRMT5 levels | Inhibited proliferation. | [6] |
| A172 | Glioblastoma | Not reported | Significant reduction in PRMT5 levels | Inhibited proliferation. | [6] |
| Jurkat | Leukemia | Not reported | Significant reduction in PRMT5 levels | Inhibited proliferation. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for PRMT5 Levels
This protocol is used to determine the levels of PRMT5 protein following genetic knockout or treatment with this compound.
Materials:
-
Cells treated with this compound or control, or cells with PRMT5 knockout.
-
RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% sodium dodecyl sulfate, 1% sodium deoxycholate, 5 mM EDTA) supplemented with protease inhibitor cocktail.[3]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T).
-
Primary antibody against PRMT5.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Harvest and wash cells with ice-cold PBS.[3]
-
Lyse cells in RIPA buffer on ice for 30 minutes.[3]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of PRMT5 depletion on cell proliferation and viability.
Materials:
-
Cells seeded in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[7][8]
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[8]
-
Treat cells with various concentrations of this compound or the appropriate vehicle control for the desired duration (e.g., 6 days).[6]
-
After the treatment period, add 10-28 µL of MTT solution to each well.[7][8]
-
Carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving PRMT5 and the experimental workflow for comparing genetic knockout and this compound degradation.
Caption: Simplified PRMT5 signaling pathway.
Caption: Workflow for comparing PRMT5 depletion methods.
Conclusion
Both genetic knockout and this compound-mediated degradation are powerful tools for elucidating the functions of PRMT5. Genetic knockout provides a model of complete and permanent protein loss, while this compound offers an acute and reversible method of depletion that eliminates both catalytic and scaffolding functions. The choice of method will depend on the specific biological question being addressed. For studying the immediate consequences of PRMT5 loss and for therapeutic development, this compound and other PROTAC degraders represent a highly valuable approach. This guide provides a foundational comparison to aid researchers in designing and interpreting their experiments aimed at understanding the critical roles of PRMT5 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
MS4322: A Comparative Analysis of Cross-reactivity with Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
MS4322 is a potent and specific PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5).[1] Its mechanism of action involves the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to PRMT5, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other arginine methyltransferases, supported by available experimental data and detailed protocols.
Executive Summary
Current data from global proteomic studies indicate that this compound is highly selective for PRMT5.[1] While specific quantitative data on its direct inhibitory activity or degradation induction against a full panel of other PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, PRMT7, PRMT8, and PRMT9) is not extensively published in the form of IC50 or DC50 values, the available proteomic analysis provides strong evidence for its selectivity. This high selectivity is a critical attribute, minimizing off-target effects and enhancing its potential as a precise research tool and therapeutic agent.
Quantitative Data: Selectivity Profile of this compound
A global quantitative proteomic study was performed to assess the selectivity of this compound. In these experiments, cells were treated with this compound, and the relative abundance of thousands of proteins was measured. The results demonstrated that at concentrations effective for PRMT5 degradation, this compound did not significantly reduce the levels of other identified proteins, underscoring its high selectivity for PRMT5.
While a detailed table with IC50 or DC50 values for this compound against a panel of all other PRMTs is not available in the primary publication, the global proteomics data serves as a robust indicator of its specificity. For comparison, the known biochemical and cellular activities of this compound against its primary target, PRMT5, are presented below.
| Target | Assay Type | Value | Cell Line | Reference |
| PRMT5 | Biochemical Inhibition (IC50) | 18 nM | - | [2] |
| PRMT5 | Cellular Degradation (DC50) | 1.1 µM | MCF-7 | [2] |
Experimental Protocols
The following are representative protocols for key experiments to determine the selectivity of a PROTAC degrader like this compound.
Global Proteomic Analysis for Selectivity Profiling
This method provides an unbiased view of a compound's selectivity across the entire proteome.
Objective: To identify the off-target effects of this compound by quantifying changes in global protein abundance following treatment.
Experimental Workflow:
References
A Comparative Guide to the In Vivo Efficacy of MS4322 and Standard-of-Care Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical in vivo efficacy of MS4322, a first-in-class PROTAC degrader of Protein Arginine Methyltransferase 5 (PRMT5), against standard-of-care chemotherapies in relevant cancer models. This document is intended to serve as a resource for researchers in oncology and drug development by summarizing available data, detailing experimental methodologies, and visualizing key biological pathways.
Introduction to this compound
This compound is a novel therapeutic agent that functions as a proteolysis-targeting chimera (PROTAC). It is designed to selectively target PRMT5 for ubiquitination and subsequent degradation by the proteasome.[1] PRMT5 is an enzyme that is overexpressed in various cancers, including breast and lung cancer, and its activity is associated with tumor progression and poor prognosis. By degrading PRMT5, this compound aims to inhibit the growth and proliferation of cancer cells. Preclinical studies have demonstrated that this compound effectively reduces PRMT5 protein levels in a variety of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), and inhibits their growth.[1]
Standard-of-Care Chemotherapy
The current standard-of-care chemotherapy for triple-negative breast cancer, a subtype often represented by cell lines like MCF-7 in preclinical studies, typically involves a combination of agents including anthracyclines (e.g., doxorubicin) and taxanes (e.g., paclitaxel). For non-small cell lung cancer, for which the A549 cell line is a model, platinum-based drugs such as cisplatin (B142131) and carboplatin, often in combination with other agents like paclitaxel (B517696) or gemcitabine, are the cornerstone of first-line treatment.
Comparative In Vivo Efficacy Data
A direct head-to-head in vivo comparison of this compound with standard-of-care chemotherapy in xenograft models has not been extensively published in the available scientific literature. The primary in vivo data for this compound focuses on its pharmacokinetic profile and tolerability in mice.[2] Therefore, this guide presents an indirect comparison by summarizing the available in vivo efficacy data for standard-of-care agents in relevant xenograft models. It is crucial to note that the data presented below are from separate studies and are not the result of direct comparative experiments. Variations in experimental design, including animal strains, cell line passages, and dosing regimens, can significantly impact outcomes.
Breast Cancer Xenograft Models
Standard-of-care agent paclitaxel has demonstrated significant antitumor activity in human breast carcinoma xenografts.
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Paclitaxel | MCF-7 Human Breast Carcinoma Xenograft | 20 mg/kg, i.p., daily for 5 days | Significant antitumor activity | [3] |
| Paclitaxel | MAXF 401 Human Breast Cancer Xenograft | Not specified | Moderate tumor growth inhibition | [4] |
Lung Cancer Xenograft Models
Standard-of-care agents cisplatin and paclitaxel have shown efficacy in non-small cell lung cancer xenograft models.
| Treatment Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Cisplatin | A549 Human Lung Carcinoma Xenograft | 1 mg/kg | 54% | [5] |
| Paclitaxel | A549 Human Lung Carcinoma Xenograft | 24 mg/kg/day, i.v., daily for 5 days | Statistically significant tumor growth inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings.
Human Tumor Xenograft Models
-
Cell Lines and Culture: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (non-small cell lung carcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunocompromised mice, such as nude mice (athymic NCr-nu/nu) or SCID mice, are typically used to prevent rejection of human tumor xenografts.[7]
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of the mice.[7]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. Drugs are administered via appropriate routes (e.g., intraperitoneally (i.p.) or intravenously (i.v.)) according to the specified dosing schedule.[3][6]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor growth inhibition is calculated at the end of the study. Animal body weight is also monitored as an indicator of toxicity.[8]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound operates through a targeted protein degradation pathway. It brings PRMT5 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of PRMT5 by the proteasome.
Caption: Mechanism of action of this compound leading to PRMT5 degradation.
General Xenograft Experiment Workflow
The workflow for a typical in vivo xenograft study to evaluate the efficacy of a therapeutic agent is outlined below.
Caption: Standard workflow for in vivo xenograft studies.
Conclusion
This compound represents a promising novel therapeutic strategy by targeting PRMT5 for degradation. While in vitro studies have demonstrated its potential, a comprehensive understanding of its in vivo efficacy requires direct comparative studies against the current standards of care. The indirect data presented in this guide suggest that standard chemotherapies like paclitaxel and cisplatin are effective in reducing tumor growth in preclinical models of breast and lung cancer. Future preclinical research should focus on head-to-head in vivo studies to definitively establish the therapeutic potential of this compound relative to existing treatment options. Such studies will be critical in guiding the clinical development of this and other PRMT5-targeting therapies.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of MS4322-Induced Protein Degradation: A Proteomics Perspective
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Proteomics Profile of the PRMT5 Degrader MS4322 and its Alternatives.
The targeted degradation of proteins has emerged as a powerful therapeutic modality. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in multiple cancers. This guide provides a comparative overview of the proteomics data associated with this compound-induced protein degradation, placing it in context with other PRMT5-targeting compounds. While comprehensive quantitative proteomics data for this compound is not publicly available, this guide summarizes the reported selectivity and provides a framework for comparison with alternative agents for which proteomics data has been published.
This compound: A Selective PRMT5 Degrader
This compound is a first-in-class PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of PRMT5.[1][2][3] In the seminal publication by Shen et al. (2020), a global proteomics study was performed to assess the selectivity of this compound. The study concluded that this compound is highly selective for PRMT5.[1][2] MCF-7 cells treated with 5 µM of this compound for five days showed a significant reduction in PRMT5 levels, while the broader proteome remained largely unperturbed.[1]
Quantitative Proteomics Data for this compound
While the primary publication affirms the high selectivity of this compound, the complete quantitative proteomics dataset is not publicly accessible. The table below is a template illustrating how such data would be presented, highlighting the expected highly selective degradation of PRMT5.
| Protein | Gene | Log2 Fold Change (this compound vs. Control) | p-value |
| PRMT5 | PRMT5 | < -2.0 | < 0.001 |
| Protein A | GENEA | -0.1 | 0.85 |
| Protein B | GENEB | +0.05 | 0.92 |
| ... | ... | ... | ... |
| This table represents a template for the expected proteomics results for this compound, demonstrating its high selectivity for PRMT5. The actual data would be populated from a quantitative mass spectrometry experiment. |
Comparative Analysis with Alternative PRMT5 Inhibitors
To provide a comprehensive overview, this section compares the proteomics profile of this compound with that of other PRMT5 inhibitors for which proteome-wide selectivity data is available.
GSK3326595: A PRMT5 Inhibitor with High Specificity
GSK3326595 is a potent and selective inhibitor of PRMT5's methyltransferase activity. A chemical proteomics study was conducted to evaluate its proteome-wide specificity. The results from this study demonstrated that GSK3326595 is highly specific for PRMT5 and its binding partner WDR77 (MEP50).[4]
| Protein | Gene | Log2 Fold Change (GSK3326595 Pulldown vs. Control) | Significance |
| PRMT5 | PRMT5 | Significant Enrichment | Target |
| WDR77 | WDR77 | Significant Enrichment | Binding Partner |
| CLNS1A | CLNS1A | Significant Enrichment | Known Interactor |
| WIZ | WIZ | Significant Enrichment | Identified Interactor |
| This table summarizes the key findings from the chemical proteomics study of GSK3326595, highlighting its high specificity for PRMT5 and its known interactors.[4] |
JNJ-64619178: A Novel PRMT5 Inhibitor
JNJ-64619178 is another small-molecule inhibitor of PRMT5. Its target engagement and selectivity were assessed using a competitive pull-down quantitative chemical proteomics approach. This analysis confirmed the high affinity and selectivity of JNJ-64619178 for PRMT5.[5]
| Protein | Gene | Binding Affinity (Kd) | Notes |
| PRMT5 | PRMT5 | High Affinity | Primary Target |
| FECH | FECH | Partial Competitive Binding | Off-target |
| This table illustrates the type of data generated from a competitive binding proteomics experiment for JNJ-64619178, confirming its primary engagement with PRMT5.[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Caption: Mechanism of action for this compound, a PRMT5-targeting PROTAC.
Caption: A typical experimental workflow for quantitative proteomics analysis.
Experimental Protocols
The following is a generalized protocol for a global proteomics experiment to assess protein degradation, based on standard methodologies in the field.
1. Cell Culture and Treatment:
-
MCF-7 cells are cultured in appropriate media until they reach 70-80% confluency.
-
Cells are treated with either this compound (e.g., 5 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 5 days).
2. Cell Lysis and Protein Extraction:
-
After treatment, cells are washed with ice-cold PBS and harvested.
-
Cell pellets are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
An equal amount of protein from each sample is taken for digestion.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and then digested overnight with sequencing-grade trypsin.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures are separated by reverse-phase liquid chromatography on a nano-flow HPLC system.
-
The separated peptides are analyzed by a high-resolution mass spectrometer (e.g., Orbitrap) operating in data-dependent acquisition mode.
5. Data Analysis:
-
The raw mass spectrometry data is processed using a software suite like MaxQuant.
-
Peptides and proteins are identified by searching the data against a human protein database.
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the this compound-treated and control groups.
-
Statistical analysis is performed to identify proteins with significantly altered abundance.
Conclusion
This compound is a pioneering PROTAC degrader targeting PRMT5 with high selectivity, as reported in its initial characterization.[1][2] While the complete quantitative proteomics dataset for this compound is not publicly available, comparative analysis with other PRMT5 inhibitors like GSK3326595 and JNJ-64619178, for which proteomics data are accessible, underscores the importance of proteome-wide profiling in drug development.[4][5] Such studies are critical for confirming on-target activity, identifying potential off-targets, and understanding the downstream cellular consequences of targeted protein degradation. The provided protocols and diagrams offer a foundational understanding of the methodologies and mechanisms involved in the evaluation of novel protein degraders.
References
- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MS4322: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to handle MS4322 with the appropriate safety measures to minimize exposure.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[3] |
| Handling Area | All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[2][4] |
| Spill Management | In case of a spill, absorb the material with an inert absorbent and place it in a designated hazardous waste container. The spill area should then be decontaminated.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and any contaminated materials is through incineration by a licensed hazardous waste management company.[3][2] Never dispose of this compound or its waste down the drain or in regular trash.[3]
-
Waste Segregation: At the point of generation, separate waste contaminated with this compound from other waste streams.[2][4] Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Containerization of Waste:
-
Solid Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, lab coats), and lab consumables (e.g., pipette tips, weigh boats).[1][3] Collect this waste in a clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[3] The container should be marked as "Hazardous Cytotoxic Waste" and should include the name of the compound (this compound).[3]
-
Liquid Waste: This includes stock solutions, experimental media containing this compound, and solvent rinsates from cleaning contaminated labware.[1][3] Collect liquid waste in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Cytotoxic Waste" with the name of the compound and the approximate concentration.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant "Chemo Sharps" container.[5][1]
-
-
Decontamination of Labware:
-
Glassware and equipment that have been in contact with this compound should be decontaminated. A common and effective method is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone).[1]
-
The rinsate from this cleaning process is considered hazardous liquid waste and must be collected in the designated liquid waste container.[1][3]
-
After decontamination, the labware can be washed according to standard laboratory procedures.[1]
-
-
Empty Container Disposal:
-
Original containers of this compound, even when empty, should be treated as hazardous waste.
-
These containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the container as directed by your institution's EHS department.[3]
-
-
Storage and Collection:
-
Store all this compound waste containers in a designated and secure hazardous waste accumulation area.
-
Ensure all containers are tightly sealed when not in use.
-
Follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste contractor for final disposal.[3]
-
Experimental Protocols
As a specific degradation protocol for this compound is not available, the recommended disposal method is high-temperature incineration.[3] For decontaminating labware, the following general triple-rinse protocol should be followed:
-
Rinse the contaminated glassware with a suitable solvent (e.g., ethanol or acetone), ensuring the solvent comes into contact with all internal surfaces.
-
Collect the rinsate in the designated hazardous liquid waste container.
-
Repeat the rinse two more times with fresh solvent, collecting the rinsate each time.
-
After the third rinse, the glassware can be cleaned through standard laboratory washing procedures.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
Personal protective equipment for handling MS4322
Extensive searches for "MS4322" have consistently identified this term as a model number for a microphone stand, not a chemical substance.[1][2][3][4][5][6] Consequently, a Safety Data Sheet (SDS) and specific guidelines for personal protective equipment (PPE) for a chemical designated as "this compound" could not be located.
To provide you with accurate and essential safety information for handling the substance , please verify and provide the correct chemical name, CAS number, or another recognized identifier.
Upon receiving the correct information, a comprehensive guide will be developed to address your core requirements, including:
-
Personal Protective Equipment (PPE): A detailed breakdown of the necessary protective gear for handling the substance.
-
Operational Procedures: Step-by-step guidance for safe handling and use in a laboratory setting.
-
Disposal Plan: Logistical information and procedures for the safe disposal of the chemical and any contaminated materials.
The commitment to ensuring the safety of researchers, scientists, and drug development professionals is paramount. Accurate identification of the substance is the first and most critical step in this process. We look forward to receiving the corrected information to provide you with the vital safety and handling protocols you require.
References
- 1. manual.nz [manual.nz]
- 2. manual.cr [manual.cr]
- 3. bruksanvisningpdf.no [bruksanvisningpdf.no]
- 4. Gravity MS 4322 B | Microphone Stands | Gravity [gravitystands.com]
- 5. Gravity MS 4322 HDB | Microphone Stands | Gravity [gravitystands.com]
- 6. Gravity MS 4322 B | Mikrofonständer | Gravity [gravitystands.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
